8-Br-2'-O-Me-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H13BrN5O6P |
|---|---|
Poids moléculaire |
422.13 g/mol |
Nom IUPAC |
9-[(4aR,6R,7S)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromopurin-6-amine |
InChI |
InChI=1S/C11H13BrN5O6P/c1-20-7-6-4(2-21-24(18,19)23-6)22-10(7)17-9-5(16-11(17)12)8(13)14-3-15-9/h3-4,6-7,10H,2H2,1H3,(H,18,19)(H2,13,14,15)/t4-,6?,7+,10-/m1/s1 |
Clé InChI |
WLMIIANSJBHIDB-HMEJCUHCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Selective Epac Activator: An In-Depth Technical Guide to 8-Br-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
Core Summary
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) is a potent and specific cell-permeable tool for the investigation of cyclic AMP (cAMP) signaling pathways. As a selective activator of Exchange Protein Directly Activated by cAMP (Epac), it allows for the targeted study of Epac-mediated cellular processes, independent of Protein Kinase A (PKA) activation. This selectivity makes it an invaluable reagent for dissecting the distinct roles of these two major downstream effectors of cAMP. This guide provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of its place in cellular signaling. A membrane-permeant version, this compound-AM, is also available, which releases the active compound after hydrolysis by intracellular esterases.[1]
Mechanism of Action
The specificity of this compound for Epac over PKA is conferred by the 2'-O-methyl modification on the ribose ring of the cAMP molecule.[2] This modification prevents the compound from effectively binding to and activating the catalytic subunit of PKA, while its affinity for the cyclic nucleotide-binding domain of Epac remains high. Upon binding to Epac, this compound induces a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap, initiating a cascade of downstream signaling events.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [2] |
| cAMP | Epac1 | EC50 | 30 µM | [2] |
| 8-pCPT-2'-O-Me-cAMP | PKA | Activity | Weak Activator | [2] |
| 8-Br-cAMP | NK1R Internalization (High Potency Phase) | EC50 | 706 pM | [3] |
| 8-Br-cAMP | NK1R Internalization (Low Potency Phase) | EC50 | 392 µM | [3] |
Note: The data for 8-Br-cAMP on NK1R internalization demonstrates the compound's ability to act at different concentrations, but these values do not directly represent Epac or PKA activation constants.
Signaling Pathways
Activation of Epac by this compound initiates a variety of downstream signaling pathways that regulate numerous cellular functions, including cell adhesion, proliferation, differentiation, and apoptosis.[4][5] The primary effector of Epac is the small GTPase Rap, which in turn can modulate multiple downstream targets.
Figure 1: Epac Signaling Pathway. Activation of Epac by this compound leads to the activation of Rap and subsequent downstream signaling cascades involving PLC, Rac, and Calcineurin/NFAT, ultimately regulating gene expression.
Experimental Protocols
Protocol 1: Rap1 Activation Assay (Pull-Down)
This protocol is designed to measure the activation of Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Rap1 activation assay kit (containing GST-RalGDS-RBD fusion protein and glutathione (B108866) resin)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down of Active Rap1:
-
Incubate an equal amount of protein from each sample with the GST-RalGDS-RBD fusion protein and glutathione resin at 4°C with gentle agitation.
-
Wash the resin to remove unbound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the resin using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.
-
Also, run a parallel blot with the total cell lysates to determine the total Rap1 levels for normalization.
-
Protocol 2: PKA Activity Assay (Western Blot for Phosphorylated Substrates)
This protocol assesses the lack of PKA activation by this compound by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).[6][7][8]
Materials:
-
Cells of interest
-
This compound
-
Positive control for PKA activation (e.g., Forskolin or 8-Br-cAMP)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB)
-
Antibody for the total PKA substrate (e.g., anti-CREB)
-
SDS-PAGE and Western blotting reagents[9]
Procedure:
-
Cell Treatment: Culture cells and treat with this compound (e.g., 100 µM). Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in Protocol 1.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe one membrane with the anti-phospho-PKA substrate antibody and another with the antibody against the total PKA substrate for normalization.
-
The absence of an increase in the phosphorylated substrate in the this compound-treated sample, compared to the positive control, indicates a lack of PKA activation.
-
References
- 1. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
8-Br-2'-O-Me-cAMP structure and function
An In-depth Technical Guide on 8-Br-2'-O-Me-cAMP: Structure, Function, and Experimental Application
Executive Summary
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a critical chemical tool for researchers studying cellular signaling. As a synthetic analog of the ubiquitous second messenger cyclic AMP (cAMP), its modified structure grants it high specificity for the Exchange protein directly activated by cAMP (Epac), without stimulating the canonical cAMP effector, Protein Kinase A (PKA). This selectivity allows for the precise dissection of Epac-mediated signaling pathways from those regulated by PKA. This guide provides a comprehensive overview of the structure and function of this compound, detailed signaling pathway diagrams, quantitative data on its activity, and standardized experimental protocols for its use in research and drug development.
Introduction to cAMP Signaling
Cyclic AMP is a pivotal second messenger that translates a vast array of extracellular signals into intracellular responses. For decades, the primary effector of cAMP was considered to be cAMP-dependent Protein Kinase A (PKA).[1] PKA is a holoenzyme that, upon binding cAMP, releases its catalytic subunits to phosphorylate a multitude of downstream protein targets, regulating processes from gene transcription to metabolism.[2][3]
This view was expanded with the discovery of Epac (Epac1 and Epac2), which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[4][5] Epac proteins act as independent cAMP sensors, providing a parallel signaling cascade that operates independently of PKA.[4] The existence of two distinct cAMP effector pathways necessitates the use of selective pharmacological tools to delineate their respective contributions to cellular physiology and pathophysiology.
This compound: A Selective Epac Activator
This compound is a commercially available cAMP analog designed specifically to activate Epac proteins while having no significant effect on PKA.[6] This selectivity is conferred by two key chemical modifications to the adenosine (B11128) core of cAMP.
Chemical Structure
The specificity of this compound arises from two critical substitutions:
-
8-Bromo (8-Br) substitution: A bromine atom is added at the 8-position of the adenine (B156593) ring. This modification favors the syn- conformation of the glycosidic bond, which is sterically preferred by the cAMP-binding domain of Epac.
-
2'-O-Methyl (2'-O-Me) substitution: A methyl group replaces the hydroxyl group at the 2' position of the ribose sugar. This modification sterically hinders binding to the cAMP-binding domain of PKA, which cannot accommodate the bulky methyl group, thereby preventing PKA activation.[7]
These combined modifications result in a potent and selective Epac agonist.
Signaling Pathways
The activation of Epac by this compound initiates a distinct signaling cascade that diverges from the classical PKA pathway.
The Epac Signaling Pathway
Epac proteins are multi-domain proteins that are held in an auto-inhibited state in the absence of cAMP.[8] The binding of cAMP (or an analog like this compound) to the cyclic nucleotide-binding (CNB) domain induces a major conformational change.[9] This change relieves the auto-inhibition, exposing the catalytic GEF domain. The activated GEF domain then interacts with the small GTPase Rap1 (or Rap2), catalyzing the exchange of GDP for GTP.[4] GTP-bound Rap1 is the active form, which proceeds to engage a variety of downstream effectors, influencing cellular processes such as cell adhesion, junction formation, secretion, and gene transcription.[9][10]
The PKA Signaling Pathway
For comparison, the canonical PKA pathway is initiated when cAMP binds to the regulatory subunits of the inactive PKA holoenzyme.[3] This binding causes the dissociation of the active catalytic subunits.[11] These subunits are then free to phosphorylate serine and threonine residues on a wide range of substrate proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby regulating gene expression and other cellular functions.[2][12] this compound does not initiate this cascade due to its inability to bind effectively to the PKA regulatory subunits.
Quantitative Data
The potency and selectivity of Epac-specific analogs have been quantified in various studies. While data for this compound itself is available, the closely related and more potent analog, 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), is often used and provides a benchmark for Epac activation.
Table 1: Activation Constants (EC50 / AC50) of Epac-Selective Agonists
| Compound | Target | EC50 / AC50 (µM) | System | Reference |
|---|---|---|---|---|
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | In vitro Rap1 Activation Assay | [7] |
| cAMP | Epac1 | 30 | In vitro Rap1 Activation Assay | [7] |
| 8-pCPT-2'-O-Me-cAMP | PKA | Weak Activator / No Activity | In vitro Kinase Assay / CRE-Luciferase Reporter Assay | [7] |
| This compound | PKA | No Activation | In vitro Kinase Assay | [6][13] |
| D-007 (8-pCPT-2'-O-Me-cAMP) | Epac1 | 1.8 | In vitro GEF activity assay | [14] |
| cAMP | Epac1 | 50 | In vitro GEF activity assay |[14] |
Note: EC50 (half maximal effective concentration) and AC50 (half maximal activation concentration) are measures of potency. Lower values indicate higher potency.
Experimental Protocols & Methodologies
To investigate Epac-specific signaling, several key experimental approaches are employed. The use of acetoxymethyl (AM) ester-modified analogs, such as 8-pCPT-2'-O-Me-cAMP-AM, is often recommended for live-cell experiments to improve membrane permeability.[15][16]
Protocol: Measuring Epac Activation via Rap1 Pull-Down Assay
This assay measures the amount of active, GTP-bound Rap1, which is a direct downstream consequence of Epac activation.[17]
Objective: To quantify the level of active Rap1-GTP in cell lysates following stimulation with an Epac agonist.
Materials:
-
Cells of interest
-
Epac agonist (e.g., this compound or its AM-ester version)
-
Lysis Buffer (e.g., Mg2+ Lysis/Wash Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein containing the Ras-binding domain of RalGDS, which specifically binds Rap1-GTP) immobilized on glutathione-agarose beads.
-
Wash Buffer (same as Lysis Buffer)
-
SDS-PAGE sample buffer
-
Primary antibody against Rap1
-
Appropriate secondary antibody for western blotting
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free media if necessary. Treat cells with the Epac agonist (e.g., 100 µM this compound) or vehicle control for the desired time (e.g., 5-30 minutes).
-
Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells by adding ice-cold Lysis Buffer and scraping.
-
Clarification: Transfer lysates to microcentrifuge tubes and clarify by centrifugation at ~14,000 x g for 10 minutes at 4°C.
-
Pull-Down: Transfer the supernatant to a new tube. Reserve a small aliquot as the "Total Rap1" input control. Add GST-RalGDS-RBD beads to the remaining lysate.
-
Incubation: Incubate the lysate-bead mixture for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by brief centrifugation. Discard the supernatant. Wash the beads 3-4 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the "Total Rap1" input samples by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1 and total Rap1.
Methodology: FRET-Based Epac Biosensors
Fluorescence Resonance Energy Transfer (FRET) biosensors are powerful tools for visualizing Epac activation in real-time within living cells.[18] These sensors typically consist of the Epac protein (or just its CNB domain) "sandwiched" between a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).[19]
-
Principle: In the inactive state, the sensor is in a compact conformation, bringing CFP and YFP into close proximity, resulting in high FRET. When cAMP or an analog binds, Epac undergoes a conformational change, increasing the distance between the fluorophores and causing a decrease in FRET.[20]
-
Application: This change in the CFP/YFP emission ratio can be monitored using fluorescence microscopy, providing a dynamic readout of Epac activation with high spatial and temporal resolution.[18]
Applications in Research and Drug Development
The selective activation of Epac by this compound and its analogs is invaluable for:
-
Deconvoluting Signaling Pathways: Researchers can definitively attribute a cellular response to Epac activation by demonstrating that it is induced by this compound but not by a PKA-selective analog, or that it is not blocked by PKA inhibitors.[7]
-
Validating Drug Targets: Epac is implicated in numerous diseases, including diabetes, heart disease, and cancer.[8][21] By studying the downstream effects of selective Epac activation, researchers can validate Epac and its effectors as potential therapeutic targets.
-
Investigating Cellular Processes: This tool has been instrumental in uncovering the role of Epac in insulin (B600854) secretion, endothelial barrier function, inflammation, and neuronal signaling.[7][22][23]
Conclusion
This compound is an indispensable pharmacological tool that has empowered a deeper understanding of cAMP signaling. Its ability to selectively activate the Epac pathway without cross-reacting with PKA provides a clear and reliable method for isolating and studying Epac-mediated cellular events. For researchers and drug developers, a thorough understanding of this compound's properties and its application in well-defined experimental protocols is essential for advancing the field of signal transduction and identifying novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 16. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The PKA-Independent Signaling Landscape of 8-Br-2'-O-Me-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. For decades, the primary effector of cAMP signaling was considered to be Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a widely used cAMP analog that activates both PKA and Epac.[1] Its derivative, 8-Br-2'-O-Me-cAMP, exhibits preferential activation of Epac, making it a valuable tool to dissect the specific contributions of this alternative cAMP effector. This technical guide provides an in-depth exploration of the PKA-independent signaling pathways modulated by this compound, with a focus on its downstream effects, quantitative parameters, and the experimental methodologies used to elucidate its function.
Quantitative Data Presentation: Pharmacological Profile of cAMP Analogs
The selectivity of cAMP analogs for Epac over PKA is a critical factor in their utility as research tools. While 8-Br-cAMP activates both PKA and Epac, modifications at the 2'-O-methyl position, particularly when combined with substitutions at the 8-position, significantly enhance Epac selectivity.[2] The following tables summarize the available quantitative data for key cAMP analogs.
Table 1: Activation Constants (EC50, µM) of cAMP Analogs for Epac1
| Compound | EC50 (µM) for Epac1 Activation | Reference |
| cAMP | 30 | [3] |
| 8-pCPT-2'-O-Me-cAMP | 2.2 | [3] |
Table 2: Comparative Selectivity of cAMP Analogs
| Compound | Primary Target(s) | Notes on Selectivity | Reference |
| 8-Br-cAMP | PKA and Epac | Activates both pathways.[1] | [1] |
| This compound | Epac (preferred) | Specific activator of Epac; PKA is not affected.[1] | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac | Highly selective Epac activator with significantly lower affinity for PKA.[3][4] | [3][4] |
| 6-Bnz-cAMP | PKA | PKA-selective activator. | [3] |
PKA-Independent Signaling Pathways of this compound
This compound, through its activation of Epac, initiates a cascade of downstream signaling events that are independent of PKA. These pathways are integral to various cellular processes, including cell adhesion, calcium homeostasis, and exocytosis.
Epac-Rap Signaling Axis
The most well-characterized downstream effector of Epac is the small GTPase, Rap. Upon binding of this compound, Epac undergoes a conformational change that exposes its guanine (B1146940) nucleotide exchange factor (GEF) domain, which in turn activates Rap by promoting the exchange of GDP for GTP. Activated Rap-GTP then interacts with a variety of downstream effectors to modulate cellular functions.
Calcium Mobilization via Epac-PLC-ε Axis
This compound can induce the release of calcium from intracellular stores in a PKA-independent manner.[4] This is often mediated through an Epac-dependent activation of Phospholipase C-epsilon (PLC-ε).[5][6] Activated Epac, via Rap, stimulates PLC-ε to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7]
Regulation of Gene Expression
While the role of the PKA-CREB pathway in cAMP-mediated gene expression is well-established, Epac-selective analogs can also modulate gene transcription.[8] This PKA-independent regulation of gene expression is an active area of research, with potential implications for cell differentiation, proliferation, and apoptosis. The precise downstream transcription factors and target genes regulated by the Epac-Rap pathway are still being elucidated and are likely cell-type specific.
Experimental Protocols
FRET-Based Assay for Epac Activation
This protocol describes a live-cell imaging technique to monitor the activation of Epac in real-time using a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor. The biosensor typically consists of Epac flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[9][10] Upon binding of an Epac activator like this compound, the biosensor undergoes a conformational change, leading to a decrease in FRET efficiency, which can be measured as a change in the ratio of YFP to CFP emission.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Epac-FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound or other cAMP analogs
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets and a ratiometric imaging software)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the Epac-FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Imaging:
-
Replace the culture medium with imaging buffer.
-
Mount the dish on the fluorescence microscope stage, maintaining the cells at 37°C.
-
Identify a field of view with healthy, transfected cells expressing the biosensor.
-
Acquire baseline FRET images by exciting the CFP and recording the emission from both CFP and YFP channels.
-
Carefully add this compound to the imaging dish to the desired final concentration.
-
Immediately start acquiring a time-lapse series of FRET images to monitor the change in the YFP/CFP emission ratio over time.
-
-
Data Analysis:
-
For each cell of interest, calculate the YFP/CFP emission ratio for each time point.
-
Normalize the ratio data to the baseline value to visualize the relative change in FRET.
-
A decrease in the YFP/CFP ratio indicates an increase in the distance between CFP and YFP, signifying Epac activation.
-
Rap1 Activation Pull-Down Assay
This protocol describes a method to specifically isolate and quantify the active, GTP-bound form of Rap1 from cell lysates.[11][12] The assay utilizes the Rap1-binding domain (RBD) of RalGDS, which specifically binds to Rap1-GTP, coupled to agarose (B213101) beads.
Materials:
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)
-
RalGDS-RBD agarose beads
-
GTPγS (for positive control) and GDP (for negative control)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound or other stimuli as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Precipitation:
-
To a fraction of the cell lysate, add RalGDS-RBD agarose beads.
-
For controls, preload separate aliquots of lysate with GTPγS (non-hydrolyzable GTP analog) or GDP before adding the beads.
-
Incubate the samples with gentle rotation for 1 hour at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Lysis/Wash Buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.
-
Also, run a parallel blot with a fraction of the total cell lysate to determine the total Rap1 levels.
-
Intracellular Calcium Measurement with Fura-2 AM
This protocol details the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.[13][14][15]
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
This compound
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS, containing 0.02% Pluronic F-127.
-
Wash the cells on coverslips once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire a baseline recording of the 340/380 nm excitation ratio.
-
Perfuse the cells with a solution containing this compound.
-
Record the changes in the 340/380 nm ratio over time.
-
An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of PKA-independent cAMP signaling. Its preferential activation of Epac allows for the specific interrogation of the Epac-Rap axis and its downstream consequences, including calcium mobilization and gene expression. The experimental protocols detailed in this guide provide robust methods for characterizing the effects of this compound and other Epac modulators. A thorough understanding of these PKA-independent pathways is crucial for researchers in basic science and drug development, as it opens new avenues for therapeutic intervention in a wide range of diseases. Further research is warranted to fully delineate the complete spectrum of genes regulated by Epac and to explore the potential crosstalk between Epac and other signaling pathways, such as those involving PKG.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac-mediated activation of phospholipase C(epsilon) plays a critical role in beta-adrenergic receptor-dependent enhancement of Ca2+ mobilization in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C-ε links Epac2 activation to the potentiation of glucose-stimulated insulin secretion from mouse islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. Rapid Ca2+‐mediated activation of Rap1 in human platelets | The EMBO Journal [link.springer.com]
- 12. content.abcam.com [content.abcam.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 8-Bromo-2'-O-methyladenosine-3',5'-cyclic Monophosphate (8-Br-2'-O-Me-cAMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) is a key chemical tool for the specific activation of the Exchange protein directly activated by cAMP (Epac). Unlike its parent molecule, cyclic adenosine (B11128) monophosphate (cAMP), which activates both Protein Kinase A (PKA) and Epac, this compound exhibits remarkable selectivity for Epac, making it an invaluable instrument for dissecting the distinct signaling pathways governed by these two cAMP effectors. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a detailed summary of its binding and activation data, comprehensive experimental protocols for its use, and a schematic representation of the Epac signaling pathway it modulates.
Introduction: The Need for a Selective Epac Activator
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes. Its primary downstream effectors are the well-characterized Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac)[1]. Delineating the specific contributions of the PKA and Epac pathways to cellular responses has been a significant challenge for researchers. The development of cAMP analogs that selectively activate one of these effectors has been instrumental in overcoming this hurdle. This compound has emerged as a potent and specific activator of Epac, demonstrating negligible activity towards PKA, thus providing a precise tool to investigate Epac-mediated signaling events[1].
Physicochemical Properties and Selectivity
The defining characteristic of this compound is its high selectivity for Epac over PKA. This selectivity is conferred by the modifications at the C8 and 2'-O positions of the adenosine ring.
Quantitative Data
The following table summarizes the activation constants (EC50) of this compound for Epac1 and its lack of significant activation of PKA. For comparison, data for the related and more commonly cited Epac activator, 8-pCPT-2'-O-Me-cAMP, is also included.
| Compound | Target | Parameter | Value | Reference |
| This compound | Epac1 | EC50 | Data not explicitly found in searches | See Note 1 |
| This compound | PKA | Activity | Not affected | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [2] |
| 8-pCPT-2'-O-Me-cAMP | PKA | EC50 | >10 µM (weak activator) | [2][3] |
Note 1: While the provided search results repeatedly state that this compound is a specific activator of Epac and does not affect PKA, citing Christensen et al. (2003), the precise EC50 value for this compound with Epac1 was not explicitly found in the provided search snippets. The reference to Christensen et al. strongly suggests this data exists within that publication.
Mechanism of Action: The Epac Signaling Pathway
This compound selectively binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2). This binding induces a conformational change in the Epac protein, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on small G-proteins of the Rap family, primarily Rap1 and Rap2. GTP-bound Rap proteins, in turn, activate a cascade of downstream effectors involved in a multitude of cellular processes.
References
An In-depth Technical Guide to Epac Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Exchange protein directly activated by cAMP (Epac) signaling pathways. It covers the core components, mechanism of action, downstream effectors, and physiological relevance of Epac signaling, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Epac Signaling
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. For many years, the primary effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) unveiled a PKA-independent branch of cAMP signaling.[1][2][3] Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][4] Upon direct binding of cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap GTPases and the initiation of downstream signaling cascades.[1][5] This pathway is involved in diverse physiological processes, including cell adhesion, proliferation, differentiation, apoptosis, and insulin (B600854) secretion.[6][7][8]
There are two major isoforms of Epac: Epac1 (also known as RAPGEF3) and Epac2 (also known as RAPGEF4).[4] While they share a similar core structure and mechanism of activation, their tissue distribution and specific cellular functions can differ.[9]
Core Components and Mechanism of Activation
The Epac signaling pathway is initiated by the binding of cAMP to Epac proteins, which in turn activate Rap GTPases.
Epac Protein Structure
Both Epac1 and Epac2 possess a modular structure consisting of a regulatory N-terminus and a catalytic C-terminus. The key domains include:
-
Cyclic Nucleotide-Binding (CNB) Domain: This domain is responsible for the direct binding of cAMP. Epac1 has a single CNB domain, while Epac2 possesses two (CNB-A and CNB-B), although the C-terminal CNB-B domain has a much higher affinity for cAMP.[9]
-
DEP (Dishevelled, Egl-10, and Pleckstrin) Domain: This domain is involved in membrane localization.
-
Catalytic Region: This region contains the GEF activity and includes a REM (Ras-Exchanger Motif) domain and a CDC25-homology domain.[9]
Mechanism of Activation
In the absence of cAMP, Epac exists in an autoinhibited conformation where the regulatory region sterically hinders the catalytic domain. The binding of cAMP to the CNB domain induces a significant conformational change, relieving this autoinhibition and exposing the catalytic site for interaction with Rap GTPases.[1][5] This allows Epac to catalyze the exchange of GDP for GTP on Rap, leading to its activation.
Epac Activation Mechanism
Quantitative Data in Epac Signaling
Precise quantitative understanding of the interactions within the Epac pathway is crucial for modeling its behavior and for drug development.
Binding Affinities and Kinetic Parameters
| Molecule | Interacting Partner | Parameter | Value | Reference(s) |
| cAMP | Epac1 (CNB) | Kd | ~4 µM | [9] |
| cAMP | Epac2 (CNB-B) | Kd | ~1.2 µM | [9] |
| cAMP | Epac2 (CNB-A) | Kd | ~87 µM | [9] |
| Epac2 | Rap1 | kcat/Km | 2.14 x 104 M-1s-1 | [10] |
Agonists and Inhibitors
A number of pharmacological tools have been developed to specifically modulate Epac activity.
| Compound | Type | Target(s) | IC50/EC50 | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP (007) | Agonist | Epac1/2 | EC50 ~2.2 µM (Epac1) | |
| ESI-09 | Inhibitor | Epac1/2 | IC50 ~1.4 µM (Epac2) | [11] |
| ESI-05 | Inhibitor | Epac2 | ||
| CE3F4 | Inhibitor | Epac1 |
Downstream Signaling Pathways
Activated Rap GTPases modulate a variety of downstream effectors, leading to diverse cellular responses.
Epac Downstream Signaling
Key downstream pathways include:
-
Integrin and Cadherin-mediated cell adhesion: Epac-Rap signaling plays a crucial role in modulating the activity of integrins and cadherins, thereby regulating cell-matrix and cell-cell adhesion.[12]
-
Protein Kinase C (PKC): Epac can activate PKC, influencing a variety of cellular processes including gene expression and cell proliferation.[11]
-
Phospholipase C (PLC): Epac can activate PLCε, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate PKC.
-
ERK/MAPK and PI3K/Akt Pathways: Epac signaling can cross-talk with other major signaling pathways like the ERK/MAPK and PI3K/Akt pathways to regulate cell growth, survival, and differentiation.[7]
Experimental Protocols
Studying Epac signaling requires a variety of specialized techniques. Below are detailed methodologies for key experiments.
Rap1 Activation Pull-Down Assay
This assay is used to measure the amount of active, GTP-bound Rap1 in cell lysates.
References
- 1. pnas.org [pnas.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Structure and functional roles of Epac2 (RAPGEF4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 6. EPAC Null Mutation Impairs Learning and Social Interactions via Aberrant Regulation of miR-124 and Zif268 Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-substrate profiling of Epac-dependent protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pull-down assay for analysis of integrin-mediated activation of Rap proteins in adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Br-2'-O-Me-cAMP: A Selective Epac Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP), a key research tool for investigating cyclic AMP (cAMP) signaling pathways. Its high selectivity for Exchange protein activated by cAMP (Epac) over Protein Kinase A (PKA) makes it an invaluable asset for dissecting the distinct roles of these two major cAMP effectors.
Core Properties and Specifications
This compound is a cell-permeant analog of cAMP. The bromine substitution at the 8th position and the methyl group at the 2'-O-position of the ribose ring confer its unique selectivity for Epac.[1]
| Property | Value | Reference |
| CAS Number | [612513-13-0] | [1] |
| Molecular Formula | C₁₁H₁₂BrN₅O₆P · Na | |
| Molecular Weight | 444.1 g/mol | |
| Purity | >98% (HPLC) | |
| Appearance | White solid | |
| Solubility | Soluble in water and DMSO | [2] |
| Storage | Store at -20°C, protected from light |
Mechanism of Action: The Epac Signaling Pathway
Unlike its canonical counterpart, PKA, Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[3] Upon binding of this compound, Epac undergoes a conformational change that activates its GEF domain. This, in turn, catalyzes the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1-GTP then engages a multitude of downstream effectors, initiating a cascade of cellular responses.
Experimental Protocols
The selective activation of Epac by this compound allows for the precise investigation of its downstream signaling events. Below are detailed methodologies for key experiments.
Rap1 Activation Assay (Pull-down)
This protocol is designed to measure the levels of active, GTP-bound Rap1 in cells following stimulation with this compound.
Materials:
-
This compound
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.5% Triton X-100)
-
SDS-PAGE loading buffer
-
Anti-Rap1 antibody
-
Appropriate secondary antibody
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency. Starve cells in serum-free media for 4-6 hours prior to the experiment. Treat cells with the desired concentration of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Input Control: Collect a small aliquot of the supernatant as the "total Rap1" input control.
-
Pull-down: Add GST-RalGDS-RBD beads to the remaining lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins from the pull-down and the input control by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Epac activation can lead to the mobilization of intracellular calcium stores.[4] This can be monitored using fluorescent calcium indicators.
Materials:
-
This compound
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Cell Loading: Plate cells on glass coverslips or in a multi-well plate. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the stimulus. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
-
Stimulation: Add this compound to the cells and immediately begin recording the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. An increase in this ratio indicates an increase in intracellular calcium concentration.
Applications in Research and Drug Discovery
The specificity of this compound makes it an essential tool for:
-
Dissecting PKA-independent cAMP signaling: By selectively activating Epac, researchers can delineate the specific cellular functions regulated by this pathway, independent of PKA activation.
-
Investigating Rap1-mediated processes: It allows for the controlled activation of Rap1 to study its role in cell adhesion, migration, proliferation, and differentiation.
-
Validating Epac as a therapeutic target: In drug discovery, this compound can be used in screening assays to identify novel modulators of Epac activity for various therapeutic areas, including cardiovascular diseases, cancer, and inflammatory disorders.
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of cAMP signaling. Its ability to specifically activate the Epac-Rap1 pathway provides researchers with a precise method to investigate the diverse and critical roles of this signaling cascade in cellular physiology and pathophysiology. This guide serves as a foundational resource for the effective utilization of this compound in a research setting.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Br-2'-O-Me-cAMP: A Tool for Selective Epac Activation in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP), a key research tool for dissecting cyclic AMP (cAMP) signaling pathways.
Core Principles: Selective Activation of Epac
This compound is a cell-permeable analog of the second messenger cAMP. Its utility in research stems from its specific activation of the Exchange protein directly activated by cAMP (Epac), without stimulating the classical cAMP effector, Protein Kinase A (PKA).[1] This selectivity allows for the precise investigation of Epac-mediated signaling cascades, which are implicated in a wide array of cellular processes, including cell adhesion, secretion, and gene expression.
The specificity of this compound for Epac is conferred by the 2'-O-methyl group on the ribose ring. This modification hinders its binding to the regulatory subunits of PKA, while preserving its ability to bind to and activate Epac. The 8-bromo modification enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.
A closely related and more extensively characterized analog, 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), exhibits a significantly higher affinity for Epac1 (EC₅₀ of 2.2 µM) compared to cAMP (EC₅₀ of 30 µM) and is a weak activator of PKA.[2][3] It is widely accepted that this compound shares this high degree of selectivity for Epac.
For enhanced cell permeability, an acetoxymethyl (AM) ester prodrug form, this compound-AM, is also available. Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its closely related analog, 8-pCPT-2'-O-Me-cAMP.
Table 1: Activator Specificity and Potency
| Compound | Target | Action | EC₅₀ | Reference |
| This compound | Epac | Activator | Not specified | [1] |
| This compound | PKA | No activation | Not applicable | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Activator | 2.2 µM | [2][3] |
| 8-pCPT-2'-O-Me-cAMP | PKA | Weak activator | >10 µM | [3] |
| cAMP | Epac1 | Activator | 30 µM | [2] |
Table 2: Common Experimental Concentrations
| Compound | Cell Type | Concentration | Application | Reference |
| 8-Br-cAMP | MC3T3-E1 cells | 100 µM | Osteoblastic differentiation | [4] |
| 8-pCPT-2'-O-Me-cAMP | INS-1 cells | 10 - 100 µM | Calcium mobilization | [2] |
| 8-pCPT-2'-O-Me-cAMP | Retinal pigment epithelium cells | 250 µM | Rap1 activation | [3] |
| 8-pCPT-2'-O-Me-cAMP | Mouse model (intravitreal injection) | 2.05 µM | In vivo Rap1 activation | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Epac and typical experimental workflows utilizing this compound.
Figure 1. Simplified Epac signaling pathway activated by this compound.
Figure 2. Experimental workflow for a Rap1 activation assay.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized to study Epac signaling.
Rap1 Activation Assay
This protocol describes a pull-down assay to measure the activation of the small GTPase Rap1, a direct downstream effector of Epac.[6][7]
Materials:
-
Cells of interest
-
This compound or this compound-AM
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads
-
Wash buffer (e.g., cell lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Primary antibody: anti-Rap1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Incubate the clarified lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. An increase in the band intensity in the treated samples compared to the control indicates Rap1 activation.
PKA Activity Assay (as a negative control)
This protocol is to confirm that this compound does not activate PKA. A non-selective cAMP analog like 8-Br-cAMP should be used as a positive control.
Materials:
-
Cells of interest
-
This compound
-
8-Br-cAMP (positive control)
-
PKA kinase activity kit (commercial kits are available and recommended) or a custom assay with a PKA substrate (e.g., Kemptide) and [γ-³²P]ATP.
-
Cell lysis buffer compatible with the kinase assay.
Procedure:
-
Cell Treatment: Treat cells with this compound, 8-Br-cAMP (positive control), and a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Kinase Assay: Perform the PKA kinase assay according to the manufacturer's instructions or a standard protocol. This typically involves incubating the cell lysate with a PKA-specific substrate and ATP (or [γ-³²P]ATP).
-
Detection: Measure the phosphorylation of the substrate. This can be done by measuring radioactivity, using a phospho-specific antibody in an ELISA or Western blot format, or through fluorescence-based methods.
-
Analysis: Compare the PKA activity in cells treated with this compound to the vehicle control and the 8-Br-cAMP-treated positive control. No significant increase in PKA activity is expected with this compound treatment.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Epac activation.
Materials:
-
Cells of interest
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
Imaging: Mount the dish on the microscope stage or place the plate in the reader. Acquire a baseline fluorescence reading.
-
Stimulation: Add this compound to the cells and continuously record the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity (or the ratio of emissions at two wavelengths for ratiometric dyes like Fura-2) corresponds to the change in intracellular calcium concentration.
Conclusion
This compound is an indispensable tool for researchers investigating the nuanced roles of cAMP signaling. Its ability to selectively activate Epac provides a powerful means to delineate the PKA-independent effects of cAMP. By employing the principles and protocols outlined in this guide, scientists can effectively leverage this compound to advance our understanding of Epac-mediated cellular processes in both health and disease, paving the way for novel therapeutic strategies.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. content.abcam.com [content.abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for 8-Br-2'-O-Me-cAMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) and its analogs in cell culture experiments. This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate the successful integration of this compound into research and drug development workflows.
Introduction
This compound is a cell-permeable cyclic AMP (cAMP) analog that functions as a specific activator of the Exchange protein directly activated by cAMP (Epac).[1][2] Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound selectively activates Epac, making it an invaluable tool for dissecting the distinct roles of these two major cAMP signaling pathways.[1][2] Its resistance to phosphodiesterases (PDEs) ensures a more sustained activation of Epac signaling in vitro. For enhanced cell permeability, the acetoxymethyl (AM) ester derivative, this compound-AM, is also available and is cleaved by intracellular esterases to release the active compound.[3] A closely related and often more potent analog, 8-pCPT-2'-O-Me-cAMP, and its AM ester form are also widely used for specific Epac activation.[4][5]
Mechanism of Action
Cyclic AMP is a ubiquitous second messenger that regulates a myriad of cellular processes. Its effects are primarily mediated through two downstream effectors: PKA and Epac. Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, Epac undergoes a conformational change that exposes its catalytic domain, leading to the activation of Rap GTPases. Activated GTP-bound Rap, in turn, modulates a variety of downstream signaling cascades involved in cell adhesion, cell-cell junction formation, secretion, and gene expression. This compound specifically targets and activates Epac without significantly affecting PKA activity, thereby allowing for the specific investigation of Epac-mediated cellular events.[1][2]
Applications in Cell Culture
-
Dissecting cAMP Signaling Pathways: By selectively activating Epac, this compound allows researchers to differentiate between PKA- and Epac-mediated effects of cAMP.
-
Studying Rap GTPase Activation: It is a potent tool to study the regulation of Rap1 and Rap2 and their downstream signaling pathways.
-
Investigating Cell Adhesion and Migration: Epac and Rap signaling are critically involved in integrin-mediated cell adhesion and cell migration.
-
Analyzing Insulin (B600854) Secretion: In pancreatic β-cells, Epac2 plays a crucial role in potentiating glucose-stimulated insulin secretion.[4][5][6][7][8]
-
Exploring Calcium Mobilization: Epac activation can lead to the mobilization of intracellular calcium stores, a key event in many cellular processes.[4][7][9]
Data Presentation
The following tables summarize typical working concentrations and incubation times for this compound and its analog 8-pCPT-2'-O-Me-cAMP(-AM) in various cell culture applications.
Table 1: Recommended Working Concentrations
| Compound | Cell Type | Application | Concentration Range | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP | INS-1 cells | Calcium Imaging | 50 µM | [4][9] |
| 8-pCPT-2'-O-Me-cAMP | Human pancreatic β-cells | Calcium Imaging | 50 µM | [4][7][9] |
| 8-pCPT-2'-O-Me-cAMP-AM | Mouse islets | Insulin Secretion | 1 - 10 µM | [5] |
| 8-pCPT-2'-O-Me-cAMP-AM | Human islets | Insulin Secretion | 10 µM | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 cells | Rap1 Activation | 0.1 - 3.0 µM | [10] |
| 8-Br-cAMP | INS-1 cells | Calcium Imaging | 1 mM | [4][9] |
| 8-Br-cAMP | ucp2-OE islets | Insulin Secretion | 0.1 mM | [6] |
Table 2: Recommended Incubation Times
| Application | Incubation Time | Notes | Reference(s) |
| Rap1 Activation | 2.5 - 30 minutes | Rapid activation can be observed within minutes. | [10] |
| Calcium Imaging | Seconds to minutes | Typically a transient response is measured. | [4][9] |
| Insulin Secretion | 30 minutes to several hours | Depends on the experimental setup (static incubation vs. perifusion). | [5][8] |
| Gene Expression Analysis | 4 - 24 hours | Longer incubation times are generally required to observe changes in gene expression. | [11] |
Experimental Protocols
Here are detailed methodologies for key experiments using this compound and its analogs.
Protocol 1: Rap1 Activation Assay
This protocol is for a pull-down assay to measure the active, GTP-bound form of Rap1.
Materials:
-
Cells of interest
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)[12][13]
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Starve cells in serum-free medium for 2-4 hours before treatment. Treat cells with the desired concentration of this compound or its analog for the appropriate time (e.g., 15 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Clarification of Lysates: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Pull-Down of Active Rap1: Transfer the supernatant to a new tube. Add RalGDS-RBD agarose beads to the lysate and incubate for 1 hour at 4°C with gentle agitation.[12]
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer.
-
Elution: Resuspend the bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
Protocol 2: Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells cultured on glass coverslips
-
This compound or 8-pCPT-2'-O-Me-cAMP
-
Fluorescent calcium indicator (e.g., Fura-2 AM, GCaMP)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Loading with Calcium Indicator: Incubate cells with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove excess dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline fluorescence for 1-2 minutes.
-
Stimulation: Perfuse the cells with HBS containing the desired concentration of this compound or its analog.
-
Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the emission at two different excitation wavelengths.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths to determine the relative change in intracellular calcium concentration.
Protocol 3: Insulin Secretion Assay
This protocol outlines a static incubation method for measuring insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
8-pCPT-2'-O-Me-cAMP-AM
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Pre-incubate islets in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Static Incubation: Transfer groups of islets (e.g., 10 islets per well) to a multi-well plate.
-
Treatment: Add KRB buffer with low or high glucose, with or without the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Normalization: The amount of secreted insulin can be normalized to the total insulin content of the islets (determined after cell lysis) or to the number of islets per well.
Mandatory Visualization
Caption: Epac Signaling Pathway activated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM in human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. content.abcam.com [content.abcam.com]
Application Notes and Protocols for 8-Br-2'-O-Me-cAMP in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) is a cell-permeable cyclic AMP (cAMP) analog that serves as a selective activator of the Exchange protein directly activated by cAMP (Epac). Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound exhibits a strong preference for Epac, making it an invaluable tool for dissecting Epac-specific signaling pathways in various cellular processes. Its resistance to phosphodiesterases (PDEs) ensures sustained activation of Epac in in vitro systems.
These application notes provide an overview of the in vitro uses of this compound and its widely used, more potent analog, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), with detailed protocols for key experimental applications.
Mechanism of Action
The specificity of this compound for Epac is conferred by the 2'-O-methyl group on the ribose ring. This modification sterically hinders binding to the cAMP-binding domains of PKA while still allowing for high-affinity interaction with the corresponding domains of Epac1 and Epac2. Upon binding, Epac undergoes a conformational change, unmasking its guanine (B1146940) nucleotide exchange factor (GEF) domain. This activated GEF domain then catalyzes the exchange of GDP for GTP on the small G proteins Rap1 and Rap2, initiating downstream signaling cascades.
Caption: Simplified Epac signaling pathway activated by cAMP or this compound.
Key In Vitro Applications & Protocols
This compound and its analogs are utilized in a wide array of in vitro studies to investigate the role of Epac in:
-
Insulin (B600854) Secretion: Potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
-
Cell Adhesion and Migration: Regulation of integrin-mediated cell adhesion to the extracellular matrix.
-
Intracellular Calcium Mobilization: Induction of calcium release from intracellular stores.
-
Gene Expression: Modulation of transcription factors and gene expression profiles.
-
Barrier Function: Regulation of endothelial and epithelial barrier integrity.
Data Presentation: Efficacy of Epac Activators
The following table summarizes the effective concentrations and observed effects of this compound and its analog in various in vitro models.
| Compound | Cell Type | Application | Effective Concentration | Observed Effect |
| 8-pCPT-2'-O-Me-cAMP | INS-1 cells (rat insulinoma) | Intracellular Ca²⁺ Mobilization | 50 µM | Transient increase in intracellular Ca²⁺[1][2] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 832/13 cells | Insulin Secretion | 10 µM | Potentiation of glucose-stimulated insulin secretion[3] |
| 8-pCPT-2'-O-Me-cAMP | Ovcar3 (human ovarian carcinoma) | Cell Adhesion | EC₅₀ ~30 µM | Increased adhesion to fibronectin[4] |
| 8-pCPT-2'-O-Me-cAMP | Human Endothelial Progenitor Cells (EPCs) | Cell Adhesion | 100 µM | Increased adhesion to ICAM-1 and fibronectin[5] |
| 8-Br-cAMP | Primary Hepatocytes (PHH) | Cell Attachment | 3.125 - 100 µM | Increased cell attachment[6] |
| 8-pCPT-2'-O-Me-cAMP | AtT20 cells (mouse pituitary) | Rap1 Activation | 50 µM | Activation of Rap1[7] |
Experimental Protocols
Rap1 Activation Assay
This protocol is designed to measure the activation of the small GTPase Rap1, a direct downstream effector of Epac.
Caption: Workflow for assessing Rap1 activation following Epac stimulation.
Materials:
-
Cells of interest (e.g., AtT20, PC12, or endothelial cells)
-
This compound or 8-pCPT-2'-O-Me-cAMP(-AM)
-
Rap1 Activation Assay Kit (containing GST-RalGDS-RBD beads and lysis buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Culture and Starvation:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prior to stimulation, serum-starve the cells for 16 hours to reduce basal signaling activity.
-
-
Stimulation:
-
Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in serum-free media to the desired final concentration (e.g., 10-100 µM).
-
Replace the starvation media with the stimulation media and incubate for the desired time (e.g., 2-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis and Pulldown:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells with ice-cold Rap1 activation lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the clarified lysate with GST-RalGDS-RBD beads (which specifically bind to GTP-bound, active Rap1) with gentle rocking at 4°C for 1 hour.
-
Reserve a small aliquot of the lysate to determine total Rap1 levels.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the total cell lysate aliquots by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Visualize the bands using an appropriate detection system. The amount of Rap1 in the pulldown sample represents the amount of active Rap1, which can be normalized to the total Rap1 in the lysate.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the measurement of insulin secretion from pancreatic islet cells in response to glucose, and its potentiation by an Epac activator.
Materials:
-
Pancreatic islets (e.g., mouse islets or human islets) or insulin-secreting cell lines (e.g., INS-1 832/13)
-
8-pCPT-2'-O-Me-cAMP-AM (the acetoxymethyl ester form is more cell-permeable)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with different glucose concentrations (e.g., 2.8 mM for basal and 20 mM for stimulatory)
-
Insulin ELISA kit
Procedure:
-
Islet/Cell Preparation:
-
Isolate pancreatic islets or culture insulin-secreting cells according to standard protocols.
-
Pre-incubate the islets/cells in KRBB containing a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.
-
-
Stimulation:
-
Prepare KRBB solutions with basal (2.8 mM) and stimulatory (20 mM) glucose concentrations.
-
For the treatment group, add 8-pCPT-2'-O-Me-cAMP-AM (e.g., 10 µM) to the stimulatory glucose solution. Include a vehicle control (e.g., DMSO) in another stimulatory glucose solution.
-
Remove the pre-incubation buffer and add the respective treatment solutions to the islets/cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[8]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant (which contains the secreted insulin).
-
Lyse the cells to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or total protein content.
-
Cell Adhesion Assay
This protocol outlines a method to assess the effect of Epac activation on cell adhesion to an extracellular matrix protein.
Materials:
-
Cells of interest (e.g., Ovcar3, endothelial progenitor cells)
-
8-pCPT-2'-O-Me-cAMP
-
96-well plates coated with an extracellular matrix protein (e.g., fibronectin, ICAM-1)
-
Serum-free medium containing 0.5% BSA
-
Crystal Violet solution
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 16 hours.
-
Detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization, followed by neutralization.
-
Resuspend the cells in serum-free medium with 0.5% BSA and allow them to recover for 1-2 hours at 37°C with gentle rotation.
-
-
Stimulation and Seeding:
-
Centrifuge the cells and resuspend them in serum-free medium with 0.5% BSA.
-
Treat the cells with different concentrations of 8-pCPT-2'-O-Me-cAMP (e.g., 1-100 µM) or a vehicle control for 15-30 minutes at 37°C.[5]
-
Seed the treated cells onto the pre-coated 96-well plates.
-
-
Adhesion and Quantification:
-
Allow the cells to adhere for a specific time (e.g., 1 hour) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol.
-
Stain the fixed cells with Crystal Violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon Epac activation.
Materials:
-
Cells of interest (e.g., INS-1 cells, pancreatic β-cells)
-
8-pCPT-2'-O-Me-cAMP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Loading with Calcium Dye:
-
Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove the excess dye and allow for de-esterification of the AM ester for about 30 minutes.
-
-
Measurement of Calcium Response:
-
Place the plate or dish in the fluorescence reader or on the microscope stage.
-
Establish a stable baseline fluorescence reading.
-
Add 8-pCPT-2'-O-Me-cAMP (e.g., 50 µM) to the cells and immediately start recording the fluorescence signal over time.[1][2]
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of the emissions (F340/F380) is proportional to the [Ca²⁺]i. For single-wavelength dyes like Fluo-4, monitor the change in fluorescence intensity at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Plot the change in fluorescence ratio or intensity over time.
-
Quantify the response by measuring parameters such as the peak amplitude, the time to peak, and the area under the curve.
-
Conclusion
This compound and its analogs are powerful pharmacological tools for the in vitro investigation of Epac-mediated signaling. Their selectivity over PKA allows for the precise elucidation of the roles of Epac in a multitude of cellular functions. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the intricate signaling networks governed by Epac. Careful optimization of concentrations, incubation times, and cell types will be crucial for obtaining robust and reproducible data.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Activation of cAMP (EPAC2) signaling pathway promotes hepatocyte attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
effective concentration of 8-Br-2'-O-Me-cAMP for experiments
Effective Concentration of 8-Br-2'-O-Me-cAMP for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a potent and specific cell-permeable activator of the Exchange protein directly activated by cAMP (Epac).[1] Unlike the conventional cAMP analog 8-Br-cAMP, which activates both Epac and Protein Kinase A (PKA), this compound exhibits high selectivity for Epac, making it an invaluable tool for dissecting Epac-mediated signaling pathways.[1] This document provides detailed application notes, experimental protocols, and effective concentrations for the use of this compound and its more membrane-permeant acetoxymethyl (AM) ester derivative, 8-pCPT-2'-O-Me-cAMP-AM, in various cell-based assays.
Mechanism of Action
This compound selectively binds to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that promotes the exchange of GDP for GTP on the small GTPase Rap1.[2] Activated GTP-bound Rap1 then engages downstream effectors to regulate a multitude of cellular processes, including cell adhesion, exocytosis, and gene expression. The 2'-O-methyl modification on the ribose ring of cAMP confers this selectivity for Epac over PKA.[3]
Data Presentation: Effective Concentrations
The effective concentration of this compound and its analogs can vary depending on the cell type, the specific biological endpoint being measured, and the duration of the treatment. The acetoxymethyl ester version (8-pCPT-2'-O-Me-cAMP-AM) is more cell-permeable and thus generally effective at lower concentrations.
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| 8-pCPT-2'-O-Me-cAMP | Human Pancreatic β-cells, INS-1 | Ca2+-induced Ca2+ release (CICR) | 10 - 100 µM | [3] |
| 8-pCPT-2'-O-Me-cAMP | T84 cells | Cl- secretion | 50 µM | [4] |
| 8-Br-cAMP | Ovcar3 cells | Cell adhesion to fibronectin | EC50: ~0.2–0.5 mM | [5] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 cells | Epac1 activation (FRET) | 0.3 - 3.0 µM | [6] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 cells | Rap1 Activation | 0.1 - 3.0 µM | [7] |
| 8-pCPT-2'-O-Me-cAMP-AM | HUVECs | Rap1 Activation | Not specified, used to confirm pathway | [2] |
| 8-pCPT-2'-O-Me-cAMP-AM | Jurkat-Epac1 cells | Adhesion to fibronectin | Not specified, used to trigger adhesion | |
| 8-Br-cAMP | MC3T3-E1 osteoblast-like cells | VEGF production, cell adhesion | 100 µM | [8] |
| 8-Br-cAMP | Murine myeloid cell line | Inhibition of proliferation | Not specified, used to inhibit entry into S phase | [9] |
| 8-Cl-cAMP | K562 cells | Antiproliferative action | IC50 = 16 µM | [10] |
| 8-Cl-cAMP | HeLa cells | Antiproliferative action | IC50 = 4-4.8 µM | [10] |
Signaling Pathway Diagram
Caption: Epac Signaling Pathway activated by this compound.
Experimental Protocols
Protocol 1: Rap1 Activation Assay
This protocol is designed to measure the activation of the small GTPase Rap1, a direct downstream target of Epac.
Workflow Diagram
Caption: Workflow for Rap1 Activation Pull-Down Assay.
Materials:
-
Cells of interest
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM
-
Rap1 Activation Assay Kit (e.g., from Cell Signaling Technology #8818 or Abcam ab212011)[11][12] containing:
-
RalGDS-RBD (Rap binding domain) agarose beads
-
Lysis/Wash Buffer
-
GTPγS (positive control)
-
GDP (negative control)
-
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours if necessary.
-
Treat cells with the desired concentration of this compound (e.g., 1-100 µM) or vehicle for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rap1:
-
Normalize the protein concentration of the supernatants.
-
To an appropriate volume of lysate, add RalGDS-RBD agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with lysis/wash buffer.
-
After the final wash, aspirate all supernatant and add 2X SDS-PAGE sample buffer to elute the bound proteins.
-
-
Western Blot Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with an anti-Rap1 antibody.
-
Detect with an appropriate secondary antibody and visualize using chemiluminescence.
-
Quantify the band intensity to determine the relative amount of active Rap1.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to Epac activation.
Materials:
-
Cells of interest plated in a 96-well black, clear-bottom plate
-
This compound or 8-pCPT-2'-O-Me-cAMP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)[13][14]
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader with injectors
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., for Fura-2, ratiometric measurement at excitation 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline fluorescence reading for a few minutes.
-
Inject the desired concentration of this compound and continue to record the fluorescence signal to monitor changes in [Ca2+]i.
-
Protocol 3: PKA Activity Assay (FRET-based)
This protocol serves as a negative control to demonstrate the selectivity of this compound for Epac over PKA.
Materials:
-
Cells expressing a FRET-based PKA biosensor (e.g., AKAR4)[15]
-
This compound
-
A known PKA activator (e.g., Forskolin or 8-Br-cAMP) as a positive control
-
Live-cell imaging setup with FRET capabilities
Procedure:
-
Cell Preparation:
-
Culture cells expressing the FRET-based PKA biosensor on a suitable imaging dish or plate.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for FRET imaging.
-
Acquire a baseline FRET signal (e.g., CFP excitation and measuring both CFP and YFP emission).
-
-
Treatment:
-
Add this compound at a concentration known to activate Epac (e.g., 50-100 µM).
-
Continuously monitor the FRET ratio. No significant change in the FRET ratio is expected, indicating no PKA activation.
-
-
Positive Control:
-
To the same cells, subsequently add a known PKA activator (e.g., 10 µM Forskolin).
-
A significant change in the FRET ratio should be observed, confirming that the PKA signaling pathway is intact and responsive in the cells.
-
By following these protocols and utilizing the provided concentration guidelines, researchers can effectively employ this compound to specifically investigate the role of Epac signaling in their experimental systems.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of proliferation in a murine colony-stimulating factor-dependent myeloid cell line: superinduction of c-fos by the growth inhibitor 8-Br-cyclic adenosine 3':5' monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for 8-Br-2'-O-Me-cAMP in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) is a cell-permeant and selective activator of the Exchange Protein Directly Activated by cAMP (Epac). Unlike the endogenous second messenger cyclic AMP (cAMP), this compound does not activate Protein Kinase A (PKA) at concentrations typically used to activate Epac, making it an invaluable pharmacological tool for dissecting PKA-independent cAMP signaling pathways. One of the key downstream effects of Epac activation is the mobilization of intracellular calcium ([Ca²⁺]i), which plays a crucial role in a myriad of cellular processes, including neurotransmission, hormone secretion, and muscle contraction. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging studies. A closely related and widely studied analog, 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), which also specifically activates Epac, is referenced here to provide a broader context and more extensive data on the mechanism of action.
Mechanism of Action: Epac-Mediated Calcium Mobilization
This compound selectively binds to and activates Epac isoforms (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] The activation of Epac initiates a signaling cascade that leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This process is independent of PKA activation.
The Epac-mediated calcium release can occur through several downstream pathways, which may be cell-type specific:
-
Phospholipase C (PLC) Activation: In some cell types, such as cardiac myocytes, activated Epac can stimulate Phospholipase Cε (PLCε).[2][3] PLCε then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the release of stored Ca²⁺.
-
Ryanodine (B192298) Receptor (RyR) Sensitization: Epac activation has been shown to increase the sensitivity of Ryanodine Receptors (RyRs), another major class of intracellular calcium release channels.[4][5] This can be mediated by downstream effectors such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can phosphorylate RyRs and increase their open probability, leading to Ca²⁺-induced Ca²⁺ release (CICR).[2][4]
Data Presentation
Quantitative Data for Epac Activators
| Compound | Parameter | Value | Cell Type/System | Reference |
| 8-pCPT-2'-O-Me-cAMP | EC₅₀ for Epac1 activation | 2.2 µM | In vitro Rap1 activation assay | [6] |
| cAMP | EC₅₀ for Epac1 activation | 30 µM | In vitro Rap1 activation assay | [6] |
| 8-pCPT-2'-O-Me-cAMP | Effective Concentration for CICR | 50 µM | INS-1 insulin-secreting cells | [7] |
| 8-pCPT-2'-O-Me-cAMP | Effective Concentration for CICR | 100 µM | Human pancreatic β-cells | [7] |
| 8-pCPT-2'-O-Me-cAMP-AM | Effective Concentration for [Ca²⁺]i increase | 1 µM | Human islets | [8] |
Signaling Pathway Diagram
Caption: Epac signaling pathway leading to intracellular calcium release.
Experimental Protocols
This section provides a detailed protocol for measuring intracellular calcium mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials and Reagents
-
Cells: Adherent cell line of interest plated on glass-bottom dishes or coverslips.
-
This compound: Prepare a stock solution (e.g., 10 mM) in sterile water or an appropriate buffer. Store at -20°C. A membrane-permeant acetoxymethyl (AM) ester version, this compound-AM, is also available and can be used for more efficient cell loading.[9]
-
Fura-2 AM: Prepare a 1 mM stock solution in anhydrous DMSO. Store protected from light and moisture at -20°C.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution, buffered with HEPES (pH 7.4) and containing 1-2 mM CaCl₂.
-
Ionomycin (B1663694): 1-10 mM stock in DMSO (for determining maximum fluorescence).
-
EGTA: 0.5 M stock in water, pH adjusted to >7.0 with NaOH (for determining minimum fluorescence).
-
Fluorescence microscope: Equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and appropriate software for ratiometric imaging.
Experimental Workflow
Caption: Experimental workflow for calcium imaging using this compound.
Detailed Methodologies
1. Cell Preparation:
-
Plate cells on appropriate glass-bottom dishes or coverslips 24-48 hours before the experiment to achieve 70-90% confluency.
-
On the day of the experiment, replace the culture medium with Assay Buffer and allow the cells to equilibrate for 15-30 minutes at 37°C.
2. Fura-2 AM Loading:
-
Prepare the Fura-2 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fura-2 AM.
-
To aid in dye solubilization, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer.
-
Remove the equilibration buffer from the cells and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
3. Wash and De-esterification:
-
After loading, gently wash the cells two to three times with fresh, pre-warmed Assay Buffer to remove extracellular dye.
-
Add fresh Assay Buffer and incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
4. Calcium Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes before adding the compound.
-
Add a prepared solution of this compound to the dish to achieve the desired final concentration (e.g., 1-100 µM).
-
Continue recording the fluorescence ratio for several minutes to capture the full calcium response (rise and decay phases).
5. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Plot the F340/F380 ratio as a function of time to visualize the change in intracellular calcium concentration.
-
The response is typically quantified as the peak change in the fluorescence ratio from baseline.
6. Calibration (Optional):
To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of the experiment:
-
Add a calcium ionophore like ionomycin (e.g., 5-10 µM) to saturate the dye with Ca²⁺ and determine the maximum fluorescence ratio (Rₘₐₓ).
-
Subsequently, add a Ca²⁺ chelator like EGTA (e.g., 10-20 mM) to remove all Ca²⁺ and determine the minimum fluorescence ratio (Rₘᵢₙ).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ³⁸⁰ / Fₘₐₓ³⁸⁰), where Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
Conclusion
This compound is a powerful tool for investigating the role of Epac in intracellular calcium signaling. By selectively activating Epac without engaging PKA, researchers can elucidate the specific contributions of this pathway to various physiological and pathophysiological processes. The protocols and information provided herein offer a solid foundation for designing and executing successful calcium imaging experiments using this valuable compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac in cardiac calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac and phospholipase Cepsilon regulate Ca2+ release in the heart by activation of protein kinase Cepsilon and calcium-calmodulin kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cAMP binding protein Epac modulates Ca2+ sparks by a Ca2+/calmodulin kinase signalling pathway in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac induces ryanodine receptor-dependent intracellular and inter-organellar calcium mobilization in mpkCCD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-AM BIOLOG Life Science Institute [biolog.de]
Application Notes and Protocols for Downstream Signaling Analysis Following 8-Br-2'-O-Me-cAMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) is a cell-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a specific activator of the Exchange Protein directly Activated by cAMP (Epac). Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound exhibits high selectivity for Epac, making it an invaluable tool for dissecting Epac-mediated signaling pathways.[1] This selectivity allows researchers to investigate the specific roles of Epac in various cellular processes, such as cell adhesion, secretion, and gene transcription, without the confounding effects of PKA activation.
These application notes provide a comprehensive guide to analyzing the downstream signaling events following cellular treatment with this compound. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Signaling Pathway Overview
Upon entering the cell, this compound directly binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2). This binding induces a conformational change in Epac, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on the small G-protein Rap1, thereby activating it. Activated Rap1-GTP can then interact with a variety of downstream effectors to regulate diverse cellular functions.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the downstream effects of Epac activation. Note that some data may be from studies using the structurally and functionally similar Epac-selective activator 8-pCPT-2'-O-Me-cAMP, which can be used as a reference for expected outcomes with this compound.
Table 1: Rap1 Activation in Response to Epac Activator Treatment
| Cell Line | Epac Activator | Concentration (µM) | Fold Increase in Rap1-GTP (relative to control) | Reference |
| INS-1 | 8-pCPT-2'-O-Me-cAMP-AM | 3.0 | 4.79 | [2] |
| HEK293 | 8-pCPT-2'-O-Me-cAMP | 100 | ~2.5 | [3] |
Table 2: Intracellular Calcium Mobilization Following Epac Activator Treatment
| Cell Line | Epac Activator | Concentration (µM) | Peak [Ca²⁺]i (nM) or Fold Increase | Reference |
| INS-1 | 8-pCPT-2'-O-Me-cAMP | 50 | Transient Increase | [4] |
| Human β-cells | 8-pCPT-2'-O-Me-cAMP | 50 | Transient Increase | [4] |
Table 3: Effect of Epac Activation on Gene Transcription
| Cell Line | Treatment | Gene | Fold Change in mRNA Expression | Reference |
| H295R | 8-Br-cAMP (500 µM) | NR5A1 | ~2.5 | [5] |
| H295R | 8-Br-cAMP (500 µM) | STAR | ~4.0 | [5] |
| H295R | 8-Br-cAMP (500 µM) | CYP11A1 | ~3.0 | [5] |
Experimental Protocols
Protocol 1: Analysis of Rap1 Activation using a Pull-Down Assay
This protocol describes the detection of active, GTP-bound Rap1 using a pull-down assay with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS.[6][7][8][9]
Experimental Workflow:
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Pull-down assay for analysis of integrin-mediated activation of Rap proteins in adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Application Notes and Protocols for Studying Rap1 Activation Using 8-Br-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Br-2'-O-Me-cAMP to study the activation of Rap1, a small GTPase involved in critical cellular processes. This compound is a cell-permeant cyclic AMP (cAMP) analog that selectively activates the Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor (GEF) for Rap1, without significantly activating Protein Kinase A (PKA).[1] This specificity makes it an invaluable tool for dissecting the Epac-Rap1 signaling axis.
Mechanism of Action
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses. Its effects are primarily transduced through two main downstream effectors: PKA and Epac.[2] The introduction of a 2'-O-methyl group to the ribose of cAMP analogs confers selectivity for Epac.[2] this compound, by specifically binding to and activating Epac, promotes the exchange of GDP for GTP on Rap1, thereby switching Rap1 to its active, GTP-bound state.[2][3] Activated Rap1 then interacts with downstream effectors to regulate processes such as cell adhesion, junction formation, and secretion.[3][4][5]
Signaling Pathway
The signaling cascade initiated by this compound leading to Rap1 activation is a direct and PKA-independent pathway. This allows for the specific investigation of Epac-mediated cellular events.
Caption: Epac-Rap1 signaling initiated by this compound.
Quantitative Data on Rap1 Activation
The following table summarizes representative quantitative data on Rap1 activation by Epac-selective cAMP analogs. While specific data for this compound can be limited in literature, the closely related and more extensively studied 8-pCPT-2'-O-Me-cAMP provides a strong reference for expected efficacy. The acetoxymethyl (AM) ester forms are more cell-permeable and often elicit a stronger response.[6][7]
| Compound | Cell Type | Concentration | Fold Increase in Rap1-GTP (approx.) | Reference |
| 8-pCPT-2'-O-Me-cAMP | INS-1 | 3.0 µM | 1.4 | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 | 3.0 µM | 4.8 | [8] |
| 8-pCPT-2'-O-Me-cAMP | NIH3T3 | 10 µM | Significant Activation | [9] |
| 8-pCPT-2'-O-Me-cAMP | HUVECs | Not Specified | Junction Tightening | [4][10] |
Experimental Protocols
A common method to measure Rap1 activation is a pull-down assay that utilizes the Rap-binding domain (RBD) of one of its effectors, such as RalGDS, which specifically binds to the active GTP-bound form of Rap1.[11][12]
Rap1 Activation Assay (Pull-Down Method)
This protocol describes a typical workflow for assessing Rap1 activation in cultured cells upon treatment with this compound.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HUVEC, INS-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (or its AM ester form) stock solution (in DMSO or water)
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose (B213101) beads (or similar Rap-GTP affinity resin)
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for a Rap1 activation pull-down assay.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
If necessary, serum-starve the cells for a few hours to reduce basal Rap1 activity.
-
Treat cells with the desired concentration of this compound for various time points (e.g., 5, 15, 30 minutes). Include untreated and vehicle (DMSO) controls.
-
-
Cell Lysis:
-
After treatment, immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis/Wash Buffer and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.[11]
-
-
Affinity Pull-Down:
-
Transfer the supernatant to a new tube. This is the total cell lysate. Reserve a small aliquot to run as an input control for total Rap1 levels.
-
Add the RalGDS-RBD agarose beads to the remaining lysate.
-
Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10 seconds).[11]
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with ice-cold Lysis/Wash Buffer, pelleting the beads between each wash.[11]
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.[11]
-
Separate the eluted proteins (active Rap1) and the reserved total cell lysate (input control) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against Rap1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of activated Rap1 (normalized to total Rap1 from the input control).
-
Positive and Negative Controls:
For assay validation, total cell lysates from untreated cells can be loaded with non-hydrolyzable GTP (GTPγS) as a positive control or with GDP as a negative control prior to the pull-down assay to ensure the affinity resin is working correctly.[11]
These notes and protocols provide a framework for investigating the role of the Epac-Rap1 signaling pathway using the selective activator this compound. Proper controls and optimization of treatment conditions for your specific cell system are crucial for obtaining reliable and reproducible results.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Rap1 Activation and Insulin Secretagogue Properties of an Acetoxymethyl Ester of an Epac-selective Cyclic AMP Analog in Rat INS-1 Cells: STUDIES WITH 8-pCPT-2′-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biolog.de [biolog.de]
- 10. rndsystems.com [rndsystems.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. content.abcam.com [content.abcam.com]
Unveiling the PKA-Independent cAMP Signaling Axis: Application Notes and Protocols for 8-Br-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP), a key research tool for dissecting cyclic AMP (cAMP) signaling pathways. This document offers detailed protocols for studying its effects on cellular processes, quantitative data for experimental planning, and visual representations of the underlying signaling cascades and experimental workflows.
Introduction to this compound: A Selective Epac Activator
This compound is a cell-permeant analog of cAMP that serves as a selective activator of the Exchange protein directly activated by cAMP (Epac).[1] Unlike the endogenous second messenger cAMP and many of its analogs, such as 8-Br-cAMP, which activate both Protein Kinase A (PKA) and Epac, this compound exhibits a strong preference for Epac.[1] This selectivity makes it an invaluable tool for researchers seeking to isolate and study the PKA-independent effects of cAMP signaling. A more membrane-permeant acetoxymethyl (AM) ester precursor, this compound-AM, is also available, which releases the active compound upon intracellular cleavage by esterases.[2]
The primary downstream effectors of Epac are the small GTPases Rap1 and Rap2. Upon binding of this compound, Epac undergoes a conformational change that promotes the exchange of GDP for GTP on Rap proteins, leading to their activation. Activated Rap proteins, in turn, modulate a variety of cellular functions, including cell adhesion, junction formation, exocytosis, and gene expression.
Key Research Applications
-
Delineating PKA vs. Epac Signaling: By comparing the cellular effects of 8-Br-cAMP (a dual PKA/Epac activator) with those of this compound, researchers can distinguish between PKA- and Epac-mediated downstream events.
-
Investigating Rap1-Mediated Processes: As a potent activator of the Epac-Rap1 axis, this compound is instrumental in studying the role of Rap1 in cell adhesion, migration, and vesicle trafficking.
-
Exploring Calcium Mobilization: Studies have shown that Epac activation can lead to the mobilization of intracellular calcium stores, a process that can be investigated using this compound.
-
Modulating Gene Expression: While PKA is a well-known regulator of gene transcription via CREB, Epac can also influence gene expression through alternative pathways. This compound allows for the specific study of these Epac-dependent transcriptional changes.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and related Epac activators to provide a reference for expected experimental outcomes.
Table 1: Rap1 Activation
| Cell Line | Compound | Concentration | Time | Fold Increase in Rap1-GTP (relative to control) | Reference |
| INS-1 | 8-pCPT-2'-O-Me-cAMP-AM | 3.0 µM | Not Specified | 4.79 | [3] |
| MIN6 | 8-pCPT-2'-O-Me-cAMP | 100 µM | 15 min | Activation observed (quantitative fold change not provided) | [4] |
| NIH3T3-A14-Epac1 | 8-CPT-2Me-cAMP | 10 µM | 15 min | Activation observed (quantitative fold change not provided) | [5] |
| AtT20 | 8-CPT-2Me-cAMP | Not Specified | Not Specified | Activation observed (quantitative fold change not provided) | [6] |
Table 2: Intracellular Calcium ([Ca²⁺]i) Mobilization
| Cell Line | Compound/Stimulus | Concentration | Observation | Quantitative Change | Reference |
| Human Pancreatic β-cells | 8-pCPT-2'-O-Me-cAMP | 50 µM | Transient increase in [Ca²⁺]i | Qualitative observation | [7] |
| INS-1 | 8-pCPT-2'-O-Me-cAMP | 50 µM | Transient increase in [Ca²⁺]i | Qualitative observation | [7] |
| GLUTag | Forskolin/IBMX (cAMP elevators) | 10 µM each | Enhanced glucose-triggered [Ca²⁺]i elevation | Mean increment of 759 ± 160 nmol/l | [8] |
Table 3: Gene Expression Analysis (Hypothetical Data & Protocol Reference)
| Target Gene | Cell Line | This compound Concentration | Time Point | Fold Change (mRNA level) |
| e.g., VEGFA | HUVEC | User-determined | User-determined | To be determined |
| e.g., MMP-2 | Fibroblasts | User-determined | User-determined | To be determined |
Signaling Pathways and Experimental Workflows
Caption: Epac Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Assessment of Rap1 Activation using a Pull-Down Assay
This protocol is adapted from established methods for measuring the activation of the small GTPase Rap1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (and/or this compound-AM)
-
8-Br-cAMP (as a positive control for dual activation)
-
Vehicle control (e.g., DMSO or media)
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads and lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes to achieve 80-90% confluency on the day of the experiment.
-
On the day of the experiment, replace the medium with serum-free medium and incubate for 2-4 hours.
-
Treat cells with the desired concentrations of this compound, 8-Br-cAMP, or vehicle control for the specified time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Rap1 Pull-Down:
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
To an appropriate amount of lysate (e.g., 500 µg), add RalGDS-RBD agarose beads.
-
Incubate the tubes at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Carefully aspirate the supernatant.
-
Wash the bead pellet three times with wash buffer provided in the kit.
-
-
Western Blot Analysis:
-
After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Rap1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software. The amount of pulled-down Rap1 (Rap1-GTP) should be normalized to the total Rap1 in the input lysates.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cell line of interest cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
Ionomycin (B1663694) (as a positive control for maximum Ca²⁺ influx)
-
EGTA (for determining minimum Ca²⁺ levels)
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells grown on coverslips once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for an additional 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Establish a stable baseline for 2-5 minutes.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, perfuse the cells with a solution containing ionomycin to determine the maximum fluorescence ratio (Rmax), followed by a solution containing EGTA to determine the minimum fluorescence ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
If absolute calcium concentrations are required, use the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines a method to determine the effect of this compound on the expression of target genes.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions will depend on the polymerase and primers used.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).[9][10][11]
-
Conclusion
This compound is a powerful and specific tool for the investigation of Epac-mediated signaling pathways. By employing the protocols and considering the data presented in these application notes, researchers can effectively design and execute experiments to elucidate the diverse roles of Epac in cellular physiology and pathophysiology. The provided diagrams offer a visual framework for understanding the underlying mechanisms and planning experimental approaches. This comprehensive resource aims to facilitate further discoveries in the field of cAMP signaling and support the development of novel therapeutic strategies targeting the Epac pathway.
References
- 1. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 4. Fluorescent indicators of cAMP and Epac activation reveal differential dynamics of cAMP signaling within discrete subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. Time course and magnitude of the calcium release induced by bright light in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fluorescent-dependent comparative Ct method for qPCR gene expression analysis in IVF clinical pre-implantation embryonic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
Application Notes and Protocols for In Vivo Administration of 8-Br-2'-O-Me-cAMP and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the in vivo administration of 8-Br-2'-O-Me-cAMP and its closely related analog, 8-pCPT-2'-O-Me-cAMP. Due to the limited availability of direct in vivo administration data for this compound, this document leverages established protocols for the structurally and functionally similar Epac activator, 8-pCPT-2'-O-Me-cAMP, to provide a robust starting point for experimental design.
Introduction
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a selective activator of the Exchange Protein Directly Activated by cAMP (Epac). Unlike the broader cAMP analog 8-Br-cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound is a valuable tool for specifically investigating Epac-mediated signaling pathways in vivo. These pathways are implicated in a variety of physiological processes, making this compound a person of interest for therapeutic development in areas such as cardiovascular disease, diabetes, and neurological disorders.
For enhanced cell permeability and improved bioavailability in vivo, the acetoxymethyl (AM) ester prodrug form, this compound-AM, is also available. This lipophilic precursor readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release the active this compound.
Signaling Pathway of Epac Activation
The diagram below illustrates the canonical signaling pathway initiated by the activation of Epac.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of the Epac activator 8-pCPT-2'-O-Me-cAMP in a diabetic mouse model. This data can serve as a valuable reference for designing studies with this compound.
| Parameter | Value | Animal Model | Study Focus | Reference |
| Compound | 8-pCPT-2'-O-Me-cAMP | db/db mice | Diabetic Nephropathy | [1] |
| Dosage | 10 mg/kg body weight | db/db mice | Diabetic Nephropathy | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | db/db mice | Diabetic Nephropathy | [1] |
| Vehicle | Saline | db/db mice | Diabetic Nephropathy | [1] |
| Frequency | Every other day | db/db mice | Diabetic Nephropathy | [1] |
| Duration | 8 weeks | db/db mice | Diabetic Nephropathy | [1] |
Experimental Protocols
This section provides a detailed protocol for the intraperitoneal administration of an Epac activator in a mouse model, based on a published study using 8-pCPT-2'-O-Me-cAMP[1]. This protocol can be adapted for use with this compound or its AM-ester prodrug.
Materials
-
This compound or 8-pCPT-2'-O-Me-cAMP (or their AM-ester prodrugs)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for compounds with poor solubility)
-
Insulin syringes (or other appropriate syringes for i.p. injection)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study involving the administration of an Epac activator.
Detailed Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from a study administering 10 mg/kg of 8-pCPT-2'-O-Me-cAMP to db/db mice[1].
-
Compound Preparation:
-
On the day of injection, weigh the required amount of this compound (or analog) based on the number of animals and the desired dose (e.g., 10 mg/kg).
-
Dissolve the compound in sterile saline to the desired stock concentration. For example, to inject a volume of 100 µL into a 25 g mouse for a 10 mg/kg dose, the concentration would be 2.5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, gentle warming or brief sonication may be employed. Ensure the final solution is clear and free of particulates.
-
Prepare a vehicle-only control solution (sterile saline) to be administered to the control group of animals.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately on the day of injection to calculate the precise volume of the compound solution to be administered.
-
The injection volume can be calculated using the following formula:
-
Injection Volume (µL) = (Animal Weight (g) * Dose (mg/kg)) / (Concentration of Stock Solution (mg/mL))
-
-
-
Intraperitoneal Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Insert the needle (typically 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Continue the administration schedule as required by the experimental design (e.g., every other day for 8 weeks)[1].
-
Considerations for Using AM-Ester Prodrugs
The acetoxymethyl (AM) ester forms of these compounds, such as this compound-AM, are designed for improved cell permeability.
-
Enhanced Bioavailability: The lipophilic AM group facilitates passage across the cell membrane.
-
Intracellular Activation: Once inside the cell, endogenous esterases cleave the AM group, releasing the active Epac agonist.
-
Solubility: AM-esters may have different solubility profiles than their parent compounds. It is crucial to determine the appropriate solvent for in vivo use. While saline was used for the parent compound, a vehicle containing a small amount of a solubilizing agent like DMSO or Cremophor may be necessary for the AM-ester, though toxicity and inflammatory potential of these agents should be carefully considered.
Logical Relationships in Compound Selection
The choice between the parent compound and its AM-ester prodrug depends on the specific experimental goals and the target tissue.
References
Troubleshooting & Optimization
8-Br-2'-O-Me-cAMP solubility and stability issues
Welcome to the technical support center for 8-Br-2'-O-Me-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this selective Epac activator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeant analog of cyclic AMP (cAMP). Its primary mechanism of action is the specific activation of the Exchange protein directly activated by cAMP (Epac), also known as cAMP-guanine nucleotide exchange factor (cAMP-GEF).[1] Unlike the endogenous messenger cAMP or its analog 8-Br-cAMP, this compound does not activate Protein Kinase A (PKA), making it a valuable tool for studying Epac-specific signaling pathways.[1]
Q2: What is the Epac signaling pathway?
Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. Upon binding of this compound, Epac undergoes a conformational change that activates its GEF activity. This leads to the exchange of GDP for GTP on Rap1, converting it to its active, GTP-bound state. Activated Rap1 then interacts with a variety of downstream effectors to regulate diverse cellular processes, including cell adhesion, junction formation, secretion, and gene expression.
Q3: What is the difference between this compound and 8-Br-cAMP?
While both are analogs of cAMP, the key difference lies in their selectivity. This compound is a specific activator of Epac and does not activate PKA.[1] In contrast, 8-Br-cAMP activates both PKA and Epac.[2][3] This makes this compound a more precise tool for dissecting the specific roles of the Epac signaling pathway.
Q4: Is there a more membrane-permeant version of this compound available?
Yes, this compound-AM is an acetoxymethyl ester prodrug of this compound.[4] This modification significantly increases its membrane permeability. Once inside the cell, cellular esterases cleave the AM group, releasing the active this compound.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response | Compound degradation: Improper storage or handling of this compound. | Ensure the compound is stored at -20°C and protected from moisture. Prepare fresh stock solutions for each experiment. |
| Insufficient concentration: The concentration of this compound is too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Low Epac expression: The cell line being used may have low endogenous levels of Epac. | Verify Epac expression in your cell line using techniques like Western blotting or qPCR. Consider overexpressing Epac if necessary. | |
| Cell health: Cells are unhealthy or not in an optimal state for signaling. | Ensure cells are healthy, within a low passage number, and plated at an appropriate density.[5] | |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent weighing or dissolving of the compound. | Use a calibrated balance and a consistent, validated protocol for preparing stock and working solutions. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6] | |
| Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Unexpected cellular response (potential off-target effects) | PKA activation (unlikely but possible at very high concentrations): Although selective, extremely high concentrations might lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response curve. Use a PKA-specific activator (e.g., 6-Bnz-cAMP) and inhibitor (e.g., H89) as controls. |
| Metabolism of the compound: The compound may be metabolized by the cells into other active or inactive compounds. | For long-term experiments, consider using a hydrolysis-resistant analog such as Sp-8-Br-2'-O-Me-cAMPS.[7] |
Quantitative Data
For reference, below is a table summarizing the available information for the closely related and more commonly used cAMP analogs.
| Compound | Solvent | Solubility | Storage of Solid | Storage of Solution |
| 8-Br-cAMP | Water | 100 mg/mL[6] | -20°C[6] | Stable for up to 3 months at -20°C[6] |
| PBS (pH 7.2) | 2 mg/mL (sonication recommended)[8] | |||
| 1 M NaOH | 80 mg/mL (sonication recommended)[8] | |||
| 8-pCPT-2'-O-Me-cAMP | DMSO | 25 mg/mL[3] | -20°C[3] | ≥ 4 years at -20°C[3] |
| DMF | 30 mg/mL[3] | |||
| Ethanol | 0.5 mg/mL[3] | |||
| PBS (pH 7.2) | 10 mg/mL[3] | |||
| 8-pCPT-2-O-Me-cAMP-AM | DMSO | 100 mM | -20°C |
Experimental Protocols
General Protocol for Preparation of this compound Stock Solution
Note: As specific solubility data is limited, this is a general guideline. It is highly recommended to consult the manufacturer's technical data sheet for specific instructions.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Selection: Based on data for similar compounds, sterile, nuclease-free water or a buffer such as PBS (pH 7.2) are likely suitable solvents. For higher concentrations, DMSO may be required.
-
Dissolving: Add the appropriate volume of solvent to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to mix. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may be necessary, as is common for similar cAMP analogs.
-
Sterilization: If the solution is for cell culture use and was not prepared from sterile components, it should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]
Example Experimental Workflow: Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period to observe the effects of Epac activation. The optimal incubation time will depend on the specific cellular response being measured and should be determined empirically.
-
Downstream Analysis: Following incubation, lyse the cells or collect the supernatant for downstream analysis (e.g., Western blotting for phosphorylated proteins, Rap1 activation assay, gene expression analysis, or functional assays).
Visualizations
Caption: Activation of the Epac signaling pathway by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. 8-Br-cAMP / 8-Bromo-cAMP BIOLOG Life Science Institute [biolog.de]
- 4. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sp-8-Br-2'-O-Me-cAMPS BIOLOG Life Science Institute [biolog.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Br-2'-O-Me-cAMP Concentration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of 8-Br-2'-O-Me-cAMP, a selective activator of Exchange protein activated by cyclic AMP (Epac).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is the specific activation of Epac (also known as cAMP-GEF), a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1] Unlike the endogenous messenger cAMP, this compound does not activate Protein Kinase A (PKA), making it a valuable tool for studying PKA-independent cAMP signaling pathways.[1]
Q2: What is the typical working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Based on studies with structurally related Epac-selective activators like 8-pCPT-2'-O-Me-cAMP, a starting concentration range of 10 µM to 100 µM is often effective in cell-based assays. For in vitro assays, the effective concentration might be lower. For instance, the EC50 for Epac1 activation by 8-pCPT-2'-O-Me-cAMP in vitro has been reported to be 2.2 µM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How does the Epac signaling pathway work?
Upon binding of this compound, Epac undergoes a conformational change that activates its guanine nucleotide exchange factor (GEF) activity. This leads to the exchange of GDP for GTP on the small G protein Rap1, thereby activating it. Activated Rap1-GTP can then interact with a variety of downstream effectors to regulate diverse cellular processes, including cell adhesion, secretion, and gene expression.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of this compound for a specific cellular response. The endpoint measurement will depend on the biological effect being studied (e.g., Rap1 activation, gene expression, cell adhesion).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Multi-well plates (e.g., 96-well)
-
Reagents for your specific endpoint assay (e.g., Rap1 activation assay kit, qPCR reagents, etc.)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Dilutions: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time. The optimal incubation time should be determined empirically for your system.
-
Endpoint Measurement: After incubation, perform your chosen assay to measure the cellular response.
-
Data Analysis: Plot the measured response as a function of the this compound concentration. The resulting dose-response curve can be used to determine the EC50 (the concentration that produces 50% of the maximal response) and the optimal concentration for maximal effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cellular response | Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 250 µM, as used for the related compound 8-pCPT-2'-O-Me-cAMP in some studies).[2] |
| Insufficient incubation time: The incubation period may be too short to elicit a measurable response. | Perform a time-course experiment to determine the optimal incubation time. | |
| Compound degradation: The this compound may have degraded due to improper storage. | Ensure the compound is stored at -20°C and protected from light and moisture. Prepare fresh stock solutions regularly. | |
| Low Epac expression: The cell line used may have low endogenous levels of Epac. | Verify Epac expression levels in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with known high Epac expression or overexpressing Epac. | |
| High background or non-specific effects | High concentration: The concentration of this compound may be too high, leading to off-target effects. | Lower the concentration and refer to your dose-response curve to find a concentration that gives a robust specific signal with minimal background. |
| Vehicle effects: The solvent (e.g., DMSO) used to dissolve the compound may be causing cellular effects. | Always include a vehicle control in your experiments. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level. | |
| Inconsistent results between experiments | Variability in cell conditions: Differences in cell passage number, confluency, or health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final compound concentration. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for each concentration to minimize pipetting variability. |
Quantitative Data Summary
The following table summarizes reported concentrations and EC50 values for Epac-selective cAMP analogs from the literature. Note that these values are for related compounds and should be used as a starting point for optimizing the concentration of this compound in your specific experimental system.
| Compound | Assay Type | Cell/System | Concentration/EC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | In vitro Rap1 activation | Purified Epac1 | EC50 = 2.2 µM | [2][3] |
| 8-pCPT-2'-O-Me-cAMP | Ca2+ mobilization | Human pancreatic β-cells | 50 µM | [3] |
| 8-pCPT-2'-O-Me-cAMP | Rap1 activation | Retinal pigment epithelium cells | 250 µM | [2] |
| CPTOMe-cAMP | NK1R internalization | Rat spinal cord slices | EC50 = 5.2 µM | [4] |
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of 8-Br-2'-O-Me-cAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 8-Br-2'-O-Me-cAMP. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a cell-permeable cyclic AMP (cAMP) analog designed to selectively activate Exchange protein directly activated by cAMP (Epac). It exhibits significantly weaker activation of its other main cellular target, Protein Kinase A (PKA). This selectivity allows for the specific investigation of Epac-mediated signaling pathways.
Q2: What are the known off-target effects of this compound and its analogs?
The most discussed potential off-target effect of this compound and its widely used structural analog, 8-pCPT-2'-O-Me-cAMP, is the interaction with P2Y12 receptors on blood platelets. However, research findings on this interaction are conflicting. Some studies suggest that these cAMP analogs can inhibit platelet aggregation through a P2Y12-independent increase in cAMP levels, while other studies assert that their inhibitory effects are indeed P2Y12-dependent. Researchers should be aware of this controversy when designing and interpreting experiments involving platelets.
Another potential area for off-target effects is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP. While this compound is designed to mimic cAMP, its potential to inhibit various PDE isoforms has not been extensively characterized. High concentrations of cAMP analogs could potentially inhibit certain PDEs, leading to a generalized increase in cellular cAMP levels, which may mask the specific effects of Epac activation.
Q3: Are there any known cytotoxic effects of this compound?
The cytotoxicity of this compound has not been extensively reported in the literature. However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. A standard cytotoxicity assay, such as the MTT or CCK-8 assay, is recommended to assess cell viability across a range of concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results in platelet aggregation assays. | Conflicting reports exist regarding the interaction of 8-pCPT-2'-O-Me-cAMP with P2Y12 receptors. The observed effect might be due to a P2Y12-independent increase in cAMP or a direct interaction with the receptor. | - Include appropriate controls to differentiate between P2Y12-dependent and -independent effects. - Use P2Y12 receptor antagonists to block the receptor and observe if the effect of the cAMP analog is altered. - Measure intracellular cAMP levels directly to confirm the mechanism of action. |
| Observed cellular response is much broader than expected from specific Epac activation. | - The concentration of this compound used may be too high, leading to the activation of PKA. - Potential inhibition of phosphodiesterases (PDEs) at high concentrations, causing a global increase in cAMP. | - Perform a dose-response curve to identify the optimal concentration that selectively activates Epac without significantly engaging PKA. - Use a PKA-specific inhibitor as a control to confirm that the observed effects are independent of PKA activation. - Consider performing a PDE activity assay to rule out off-target PDE inhibition. |
| High cell death observed after treatment with this compound. | The compound may be cytotoxic to the specific cell line at the concentration used. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or CCK-8) to determine the IC50 value and establish a non-toxic working concentration range. - Reduce the incubation time with the compound. |
| No observable effect of this compound on the target cells. | - Insufficient cellular uptake of the compound. - The specific Epac isoform (Epac1 or Epac2) relevant to the desired downstream effect is not expressed in the cell line. - Degradation of the compound. | - Use a more cell-permeable analog like 8-pCPT-2'-O-Me-cAMP-AM. - Confirm the expression of Epac1 and/or Epac2 in your cell line using techniques like Western blotting or qPCR. - Ensure proper storage of the compound as recommended by the manufacturer and prepare fresh solutions for each experiment. |
Data Presentation
Table 1: On-Target and Potential Off-Target Quantitative Data for cAMP Analogs
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 (Activation) | 2.2 µM | [1] |
| PKA | Activation | Weak activator | [1] | |
| 8-Br-cAMP | PKA | EC50 (High Potency Phase) | 706 pM | [2] |
| PKA | EC50 (Low Potency Phase) | 392 µM | [2] | |
| Epac | EC50 (Activation) | 5.2 µM | [2] |
Note: 8-pCPT-2'-O-Me-cAMP is a close structural analog of this compound and is often used to study Epac-specific effects.
Experimental Protocols
1. Radioligand Binding Assay to Determine Affinity for PKA and Epac
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for PKA and Epac.
-
Materials:
-
Purified PKA regulatory subunits or Epac protein
-
Radiolabeled cAMP (e.g., [³H]cAMP)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a multi-well plate, combine the purified protein, a fixed concentration of radiolabeled cAMP, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of unlabeled cAMP).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Cell-Based FRET Assay for Epac Activation
This protocol describes a common method to measure the activation of Epac in living cells using a FRET-based biosensor.
-
Materials:
-
Cells expressing an Epac-based FRET biosensor (e.g., CFP-Epac-YFP)
-
This compound
-
Fluorescence microscope or plate reader capable of measuring FRET
-
-
Procedure:
-
Plate the cells expressing the Epac FRET biosensor in a suitable imaging dish or multi-well plate.
-
Acquire baseline FRET measurements (e.g., CFP excitation and measuring both CFP and YFP emission).
-
Add this compound at the desired concentration.
-
Immediately begin acquiring FRET measurements over time to monitor the change in the FRET ratio, which indicates Epac activation.
-
As a positive control, use a known Epac activator like 8-pCPT-2'-O-Me-cAMP.
-
3. Cytotoxicity Assay (CCK-8)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value if applicable.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
how to prepare 8-Br-2'-O-Me-cAMP stock solution
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the preparation and use of 8-Br-2'-O-Me-cAMP, a selective activator of Exchange protein activated by cyclic AMP (Epac).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate) is a cell-permeant analog of cyclic AMP (cAMP). Its primary mechanism of action is the selective activation of Exchange protein activated by cyclic AMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1] Unlike the more common 8-Br-cAMP, this compound does not activate Protein Kinase A (PKA), making it a valuable tool for studying Epac-specific signaling pathways.[1]
Q2: What are the key differences between this compound and 8-Br-cAMP?
A2: The primary difference lies in their selectivity. This compound is a specific activator of Epac and does not activate PKA. In contrast, 8-Br-cAMP activates both PKA and Epac.[1] This makes this compound the preferred compound for dissecting the specific roles of the Epac signaling pathway.
Q3: How should I store the lyophilized powder and stock solutions of this compound?
A3: The lyophilized powder should be stored at -20°C.[1] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Based on stability data for the related compound 8-Br-cAMP, aqueous stock solutions are stable for up to three months at -20°C.[2]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.
-
Solution:
-
Ensure you are using a high-purity solvent (e.g., sterile, nuclease-free water or DMSO).
-
If dissolving in water, gentle warming in a 37°C water bath with periodic vortexing can aid dissolution. This method is often recommended for the similar compound, 8-Br-cAMP.
-
For compounds that are difficult to dissolve in aqueous solutions, using an organic solvent like DMSO is a common alternative. Many related cAMP analogs exhibit good solubility in DMSO.[3]
-
Sonication can also be used to facilitate dissolution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the stock solutions have been stored properly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected.
-
Possible Cause 2: Non-specific activation.
-
Solution: While this compound is a specific Epac activator, it is crucial to include proper controls in your experiments. This includes vehicle controls (the solvent used to dissolve the compound) and, if possible, a negative control compound that is structurally similar but inactive.
-
Possible Cause 3: Cell line or experimental condition variability.
-
Solution: The response to this compound can vary between different cell types and under different experimental conditions. Ensure that all experimental parameters are consistent and consider performing dose-response experiments to determine the optimal concentration for your specific system.
Quantitative Data
The following table summarizes the key quantitative data for this compound and the related, more broadly acting compound, 8-Br-cAMP.
| Property | This compound (Sodium Salt) | 8-Br-cAMP (Sodium Salt) |
| Molecular Weight | 444.1 g/mol [1] | 430.1 g/mol [2] |
| Molecular Formula | C₁₁H₁₂BrN₅O₆P · Na[1] | C₁₀H₁₀BrN₅O₆P·Na[2] |
| Purity | > 98% (HPLC)[1] | ≥98%[2] |
| Appearance | White solid | White solid[2] |
| Storage Temperature | -20°C[1] | -20°C[2] |
| Solubility (Water) | Data not explicitly available | 100 mg/mL[2] |
| Solubility (DMSO) | Data not explicitly available | Soluble to 100 mM[3] |
| Primary Target(s) | Epac[1] | PKA and Epac[4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a general method for preparing a stock solution. As explicit solubility data for this compound is limited, this protocol is based on the properties of its sodium salt form and protocols for similar cAMP analogs.
Materials:
-
This compound, sodium salt (MW: 444.1 g/mol )
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 444.1 g/mol = 0.004441 g = 4.441 mg
-
-
Weigh the compound: Carefully weigh out 4.441 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution:
-
Using Water: Add 1 mL of sterile, nuclease-free water to the tube. Vortex thoroughly. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for a few minutes with intermittent vortexing until the solution is clear.
-
Using DMSO: Add 1 mL of high-purity DMSO to the tube. Vortex until the compound is fully dissolved.
-
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water and will be used in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Visualization
Epac Signaling Pathway
Caption: The Epac signaling pathway is initiated by the production of cAMP, which directly binds to and activates Epac. Activated Epac then promotes the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation and subsequent downstream cellular responses.
References
8-Br-2'-O-Me-cAMP stability in cell culture media
Welcome to the technical support center for 8-Br-2'-O-Me-cAMP. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this specific Epac activator effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is designed as a specific activator of the Exchange Protein directly Activated by cAMP (Epac), also known as cAMP-GEF (guanine nucleotide exchange factor). Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound is engineered to selectively activate Epac signaling pathways.[1] This selectivity makes it a valuable tool for dissecting the specific roles of Epac in various cellular processes, independent of PKA activation.
Q2: How stable is this compound in cell culture media?
Q3: What are the common signs of this compound degradation in an experiment?
Researchers may suspect degradation of this compound if they observe the following:
-
Reduced or inconsistent biological activity: A diminished or variable effect on the target cells compared to previous experiments or expected outcomes.[3]
-
Irreproducible data: High variability between replicate wells or experiments can be an indicator of inconsistent compound stability.[3]
-
Need for higher concentrations: A gradual need to increase the concentration of the compound to achieve the same biological effect over time.
Q4: How should this compound be stored to ensure maximum stability?
To maintain its integrity, this compound should be stored under the following conditions:
-
Solid form: Store at -20°C.
-
Stock solutions: After reconstitution in a suitable solvent (e.g., DMSO or water), it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] For a similar compound, 8-Bromoadenosine 3′,5′-cyclic monophosphate, stock solutions are reported to be stable for up to 3 months at -20°C.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound, with a focus on stability.
Problem: Reduced or No Biological Effect
If you observe a diminished or absent biological response to this compound treatment, consider the following potential causes and solutions.
Potential Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound from the powdered form.
-
Use a PDE Inhibitor: Consider co-incubating your cells with a broad-spectrum PDE inhibitor, such as IBMX, to prevent enzymatic degradation of the cAMP analog.[4]
-
Perform a Stability Test: Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocols section).
-
Consider a More Stable Analog: For long-term experiments, using a more degradation-resistant analog like a phosphorothioate-modified version (e.g., Sp-8-Br-cAMPS) may be beneficial.[2]
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
Check Incubation Time: The kinetics of the biological response can vary. Optimize the incubation time to capture the desired effect.
-
Verify Cell Health: Ensure that the cells are healthy and viable. Poor cell health can lead to a blunted response.
-
Problem: High Variability in Results
High variability between replicates or experiments can be frustrating. The following steps can help identify and address the source of this inconsistency.
Potential Cause 1: Inconsistent Compound Stability
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure that the this compound-containing medium is prepared fresh for each experiment and used consistently across all treatment groups.
-
Control for Incubation Time: Precisely control the duration of compound incubation to minimize variability arising from time-dependent degradation.[3]
-
Potential Cause 2: Uneven Compound Distribution
-
Troubleshooting Steps:
-
Proper Mixing: After adding the medium containing this compound to multi-well plates, gently mix the plate on a shaker to ensure uniform distribution of the compound.[3]
-
Data Presentation
To systematically assess the stability of this compound in your specific experimental setup, we recommend performing a stability study and recording the results in a structured table.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Medium Type | Initial Concentration (µM) | Measured Concentration (µM) | Percent Remaining (%) |
| 0 | e.g., DMEM | e.g., 100 | 100 | |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Users should fill in this table with their experimental data.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cells (e.g., with FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to 37°C and 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Appropriate analytical column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare Test Samples: Spike the cell culture medium with this compound to the final desired experimental concentration.
-
Incubation: Aliquot the spiked medium into sterile tubes or wells of a plate. Place the samples in a 37°C incubator.
-
Time-Point Collection: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), remove an aliquot from the incubator. The 0-hour time point serves as the baseline.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via Epac activation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Interpreting Data from 8-Br-2'-O-Me-cAMP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Br-2'-O-Me-cAMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic AMP (cAMP). Its primary mechanism of action is as a selective activator of the Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF).[1] Unlike the endogenous messenger cAMP, this compound does not significantly activate Protein Kinase A (PKA), making it a valuable tool for studying Epac-specific signaling pathways.[1]
Q2: What is the difference between this compound and its acetoxymethyl (AM) ester form, this compound-AM?
A2: this compound-AM is a more membrane-permeant precursor of this compound.[2] The acetoxymethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, releasing the active this compound.[2] This results in a more efficient loading of the active compound into the cell.
Q3: What are the expected downstream effects of Epac activation by this compound?
A3: Activation of Epac by this compound initiates a signaling cascade that primarily involves the activation of the small GTPase Rap1.[3] Activated Rap1 can then influence a variety of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis. Additionally, Epac activation has been shown to induce the mobilization of intracellular calcium (Ca2+) from stores such as the endoplasmic reticulum.[4][5]
Q4: How can I be sure that the effects I'm observing are due to Epac activation and not PKA?
A4: To confirm the selectivity of your observed effects for Epac over PKA, you can perform several control experiments:
-
Use a PKA-specific activator: Compare the effects of this compound with a known PKA-selective activator, such as 6-Bnz-cAMP.
-
Use a PKA inhibitor: Pre-treat your cells with a PKA inhibitor (e.g., H89, KT5720) before stimulating with this compound. If the effect persists, it is likely PKA-independent.[4]
-
Measure CREB phosphorylation: A common downstream target of PKA is the transcription factor CREB. Measure the phosphorylation of CREB at Serine 133. This compound should not induce significant CREB phosphorylation.[3]
Quantitative Data Summary
The following table summarizes the activation properties of this compound and related compounds.
| Compound | Target | EC50 | Notes |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM[4] | A structurally similar and commonly used Epac-selective activator. Often used as a positive control. |
| cAMP | Epac1 | 30 µM[4] | Endogenous activator of both Epac and PKA. |
| 8-Br-cAMP | PKA & Epac | Biphasic response: High potency phase EC50 ≈ 706 pM, Low potency phase EC50 ≈ 392 µM[6] | Activates both PKA and Epac, making it less suitable for studying Epac-specific effects. |
Experimental Protocols
Protocol 1: Assessment of Rap1 Activation
This protocol describes a pull-down assay to measure the activation of Rap1, a direct downstream effector of Epac.
Materials:
-
Cells of interest
-
This compound or this compound-AM
-
Lysis Buffer (e.g., 1X Assay Buffer from a commercial kit)
-
RalGDS-RBD (Rap-binding domain) agarose (B213101) beads
-
Wash Buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound or this compound-AM for the appropriate time. Include untreated and positive controls (e.g., GTPγS-loaded lysate).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.[7]
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
Pull-Down of Active Rap1: Incubate the cleared lysate with RalGDS-RBD agarose beads to specifically pull down GTP-bound (active) Rap1.[7]
-
Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[7]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.[7]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.[8]
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels following Epac activation.
Materials:
-
Cells of interest
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in a balanced salt solution, often with a small amount of Pluronic F-127 to aid solubilization.
-
Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the cells to allow the dye to enter and be de-esterified.
-
Washing: Gently wash the cells with a balanced salt solution to remove extracellular dye.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add this compound. Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | 1. Compound degradation: Improper storage or handling of the compound. 2. Low cell permeability: The non-AM form may not efficiently cross the cell membrane. 3. Low Epac expression: The cell line may not express sufficient levels of Epac. 4. High phosphodiesterase (PDE) activity: Endogenous PDEs may be rapidly degrading the cAMP analog. | 1. Ensure the compound is stored correctly (typically at -20°C, protected from light and moisture). Prepare fresh stock solutions. 2. Use the more cell-permeable this compound-AM.[2] 3. Verify Epac1 and/or Epac2 expression in your cell line using qPCR or Western blotting. Consider overexpressing Epac if endogenous levels are low. 4. Co-incubate with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine). |
| Observed effect is not consistent with Epac activation | 1. Off-target effects: Although selective, at high concentrations, off-target effects on other signaling pathways cannot be entirely ruled out. 2. PKA activation: Possibility of PKA activation, especially with related compounds like 8-Br-cAMP. | 1. Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration. 2. Include the controls mentioned in FAQ #4 (PKA-specific activator, PKA inhibitor, and CREB phosphorylation assay) to rule out PKA involvement.[3][4] |
| High background in downstream assays | 1. Non-specific binding in pull-down assays. 2. Incomplete removal of extracellular dye in calcium assays. | 1. Increase the number and stringency of washes. Include a pre-clearing step with beads alone before adding the affinity matrix. 2. Ensure thorough but gentle washing of the cells after dye loading. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell confluency, passage number, or health. 2. Inconsistent compound preparation: Errors in weighing or dilution. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range. 2. Prepare fresh stock solutions and use calibrated pipettes for accurate dilutions. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Epac Signaling Pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* | Semantic Scholar [semanticscholar.org]
- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: 8-Br-2'-O-Me-cAMP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 8-Br-2'-O-Me-cAMP, a selective activator for Exchange Protein Directly Activated by cAMP (Epac).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of cellular response can stem from several factors:
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and protected from moisture. Prepare fresh aqueous solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.[1][2]
-
Insufficient Concentration: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. Perform a dose-response curve to determine the effective concentration for your specific system.
-
Low Epac Expression: The target cells may not express Epac at a high enough level to elicit a measurable response. Verify Epac1 and/or Epac2 expression using techniques like Western blot or RT-qPCR.
-
High Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cyclic AMP analogs.[3][4] While this compound is more resistant to hydrolysis than cAMP, high PDE activity can still reduce its effective concentration.[3] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to increase the intracellular concentration of the analog.[5]
-
Use of the Non-Acetoxymethyl (AM) Ester Form: If you are using the sodium salt of this compound, it is not cell-permeable and is intended for in vitro assays like enzyme activity studies. For live-cell experiments, you must use the cell-permeable acetoxymethyl ester version, this compound-AM.[6]
Q2: How can I be sure that the observed effect is mediated by Epac and not Protein Kinase A (PKA)?
A2: This is a critical control for any experiment using cAMP analogs. This compound is designed to be a specific activator of Epac, with no significant activation of PKA.[7] To confirm this, a set of control experiments is essential:
-
Positive Control for PKA Activation: Use a known PKA-selective cAMP analog, such as N6-Benzoyl-cAMP (6-Bnz-cAMP), or a broader activator like 8-Br-cAMP which activates both PKA and Epac.[3][4][7] If the observed cellular response is Epac-specific, it should not be mimicked by the PKA-selective activator.
-
PKA Inhibition: Pre-treat your cells with a specific PKA inhibitor (e.g., H89 or KT5720) before adding this compound.[5][8][9] If the effect is truly Epac-mediated, PKA inhibition should not alter the outcome.
-
Downstream Target Analysis: Analyze downstream targets specific to each pathway. For Epac activation, a common readout is the activation of the small GTPase Rap1.[10][11] For PKA, you can measure the phosphorylation of specific substrates like CREB (cAMP response element-binding protein) at Ser133.[10][12]
Q3: I am using the cell-permeable this compound-AM. Are there specific controls for this form of the compound?
A3: Yes. The acetoxymethyl (AM) ester renders the compound cell-permeable, but its hydrolysis inside the cell releases byproducts, including formaldehyde, which can have non-specific effects.
-
Vehicle Control: Always include a vehicle control, which is the solvent used to dissolve the this compound-AM (typically DMSO).[5]
-
AM Ester Control: To control for the effects of the AM ester cleavage byproducts, a compound like Phosphate tris(acetoxymethyl)ester (PO4-AM3) can be used. This compound releases the same byproducts upon intracellular esterase activity without producing an active signaling molecule.[6]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistency in results can be due to several factors:
-
Compound Stability: As mentioned, ensure proper storage and handling of the compound.[1][2]
-
Cellular Conditions: Factors like cell passage number, confluency, and serum starvation conditions can significantly impact signaling pathways. Standardize these parameters across all your experiments. High basal cAMP levels can also mask the effect of your treatment; serum starvation for a few hours before the experiment can help lower these basal levels.[13]
-
Phosphodiesterase (PDE) Activity: Variations in PDE expression or activity between cell batches can lead to inconsistent results. Using a PDE inhibitor can help normalize the response.[5][14]
Summary of Control Experiments
| Question to Address | Recommended Control Experiment | Positive Control | Negative Control |
| Is the effect mediated by Epac and not PKA? | Pre-incubate with a PKA inhibitor (e.g., H89, KT5720) before adding this compound. | Use a PKA-specific activator (e.g., 6-Bnz-cAMP) to demonstrate a PKA-dependent effect. | The PKA inhibitor should not block the this compound-induced effect. |
| Are the observed effects due to the AM ester? | Treat cells with PO4-AM3 at the same concentration as this compound-AM. | - | Cells treated with PO4-AM3 should not show the specific biological effect. |
| Is Epac being activated in my system? | Perform a Rap1 activation assay. | Use a known stimulus of Epac in your cell type or a constitutively active Epac mutant. | Untreated cells or cells treated with a vehicle control. |
| Is PKA being activated? | Perform a Western blot for phospho-CREB (Ser133). | Treat cells with Forskolin or a PKA-specific activator. | Untreated cells. This compound should not increase pCREB levels. |
Signaling Pathways & Experimental Workflows
Caption: Differentiating Epac and PKA signaling pathways activated by cAMP.
Caption: Logic diagram for confirming Epac-specific effects.
Experimental Protocols
Protocol 1: Rap1 Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., MLB: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose (B213101) beads
-
Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
SDS-PAGE loading buffer
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment: Plate and grow cells to desired confluency. Treat cells with this compound at the desired concentration and for the desired time. Include negative (vehicle) and positive controls.
-
Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice with lysis buffer.
-
Clarification: Scrape cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate. Normalize all samples to the same protein concentration.
-
Input Control: Save a small aliquot (e.g., 20 µL) of each lysate to serve as the "total Rap1" input control.
-
Pull-Down: To the remaining lysate, add RalGDS-RBD agarose beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes at 4°C). Discard the supernatant. Wash the beads 3-4 times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.
-
Western Blot: Boil the pull-down samples and the input controls for 5 minutes. Analyze by SDS-PAGE and Western blot using an anti-Rap1 antibody. An increase in the Rap1 signal in the pull-down lane relative to the control indicates Epac activation.
Protocol 2: PKA Activity Assay (via Phospho-CREB Western Blot)
This protocol assesses PKA activation by measuring the phosphorylation of its downstream target, CREB.
Materials:
-
Cells of interest
-
This compound
-
PKA-selective activator (e.g., 6-Bnz-cAMP) or Forskolin as a positive control
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
Procedure:
-
Cell Treatment: Plate and grow cells. Treat cells with your compounds (vehicle, this compound, positive control) for the desired time.
-
Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells directly in lysis buffer.
-
Clarification & Quantification: Scrape lysates, clarify by centrifugation, and determine protein concentration. Normalize all samples.
-
Western Blot: Add SDS-PAGE loading buffer to the lysates and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Analysis: Quantify the band intensities. A specific PKA activator should significantly increase the ratio of p-CREB to total CREB. This compound should not cause a significant increase in this ratio.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. biolog.de [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. This compound-AM BIOLOG Life Science Institute [biolog.de]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. pnas.org [pnas.org]
- 9. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Technical Support Center: 8-Br-2'-O-Me-cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Br-2'-O-Me-cAMP and its analogs in cellular assays. Our goal is to help you minimize variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable analog of cyclic AMP (cAMP). It is a specific activator of the Exchange Protein Directly Activated by cAMP (Epac), also known as cAMP-GEF. Unlike the endogenous messenger cAMP or some other analogs like 8-Br-cAMP, it does not activate Protein Kinase A (PKA).[1] This selectivity makes it an invaluable tool for dissecting the specific roles of the Epac signaling pathway in various cellular processes, separate from PKA-mediated effects.
Q2: What is the difference between this compound and 8-pCPT-2'-O-Me-cAMP-AM?
While both are Epac-selective cAMP analogs, the key difference lies in their cell permeability. 8-pCPT-2'-O-Me-cAMP-AM is an acetoxymethyl (AM) ester prodrug of 8-pCPT-2'-O-Me-cAMP. The AM group enhances its lipophilicity, allowing it to cross the cell membrane more efficiently.[2][3] Once inside the cell, cellular esterases cleave the AM group, releasing the active, membrane-impermeable 8-pCPT-2'-O-Me-cAMP.[3] This leads to a higher intracellular concentration of the active compound compared to the non-AM version.[4]
Q3: Why am I not observing a cellular response after treatment with this compound?
There are several potential reasons for a lack of response:
-
Insufficient Cell Permeability: this compound has limited membrane permeability.[4] Consider using a more cell-permeable analog like 8-pCPT-2'-O-Me-cAMP-AM.
-
Suboptimal Concentration: The effective concentration is cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cells.
-
Inadequate Incubation Time: The time required to elicit a response can vary. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal incubation period.[5]
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles can degrade the compound. Ensure it is stored correctly, typically at -20°C or lower, and use fresh aliquots for experiments.[5]
-
Low Epac Expression: The cell line you are using may not express sufficient levels of Epac. Confirm Epac expression using techniques like qPCR or Western blotting.
Q4: Can this compound have off-target effects?
While this compound is highly selective for Epac over PKA, it's important to be aware of potential off-target effects, especially at high concentrations. Some cAMP analogs can interact with phosphodiesterases (PDEs), the enzymes that degrade cAMP. To mitigate concerns about off-target effects, it is advisable to use the lowest effective concentration determined from a dose-response curve and include appropriate controls in your experiments.
Troubleshooting Guide
High Variability Between Replicate Wells
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and maintain a consistent pipetting technique. |
| Edge Effects | Avoid using the outer wells of multi-well plates as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution during incubations. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding reagents by tapping the plate or using an orbital shaker. |
| Inconsistent Agonist Stimulation | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent addition of the agonist to each well. |
High Background Signal
A high basal signal can reduce the assay window and mask the effects of your treatment.
| Potential Cause | Suggested Solution |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing a GPCR, may have high basal adenylyl cyclase activity. |
| Cell Stress | Over-confluent or unhealthy cells can exhibit altered signaling. Ensure cells are healthy, within a low passage number, and plated at an optimal density. |
| Reagent Contamination | Ensure all buffers and media are free from contaminants that might stimulate cAMP production. |
| Incomplete Hydrolysis of AM Ester (if using AM analogs) | Insufficient intracellular esterase activity can lead to a buildup of the inactive prodrug. Allow for sufficient incubation time for the hydrolysis to occur. |
Small Assay Window (Low Signal-to-Noise Ratio)
A small dynamic range can make it difficult to detect significant changes.
| Potential Cause | Suggested Solution |
| Suboptimal Agonist Concentration | Perform a full dose-response curve to identify the EC50 and the optimal concentration for stimulation (often EC80 is used for antagonist screening). |
| Suboptimal Stimulation Time | Conduct a time-course experiment to determine the peak of the response. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow for signal accumulation. The optimal concentration of the PDE inhibitor should be titrated. |
| Incorrect Instrument Settings | Optimize the settings on your plate reader (e.g., gain, integration time) for your specific assay format. |
| Low Cell Number | Titrate the cell number per well to find the optimal density that provides a robust signal without exhausting the reagents. |
Quantitative Data Summary
The selection of a cAMP analog can significantly impact experimental outcomes. The following table summarizes the properties of several commonly used cAMP analogs.
| Analog | Primary Target(s) | Relative Cell Permeability | Notes |
| cAMP | PKA, Epac | Very Low | The endogenous second messenger. |
| 8-Br-cAMP | PKA, Epac | Moderate | More resistant to PDEs than cAMP. |
| This compound | Epac (selective) | Moderate | Does not activate PKA.[1] |
| 8-pCPT-2'-O-Me-cAMP | Epac (selective) | High | Highly selective for Epac over PKA. |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac (selective) | Very High | Prodrug that is cleaved by intracellular esterases to release the active compound.[2][3] |
| 6-MB-cAMP | PKA (selective) | High | Used as a control for PKA-specific activation.[6] |
Experimental Protocols
Protocol 1: Optimizing 8-pCPT-2'-O-Me-cAMP-AM Concentration and Incubation Time
This protocol outlines a general procedure for determining the optimal concentration and incubation time for 8-pCPT-2'-O-Me-cAMP-AM in a cell-based assay.
Materials:
-
Cells expressing the target of interest
-
Appropriate cell culture medium
-
8-pCPT-2'-O-Me-cAMP-AM
-
DMSO (for stock solution)
-
Assay buffer (e.g., HBSS)
-
PDE inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare 8-pCPT-2'-O-Me-cAMP-AM Dilutions:
-
Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP-AM in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 100 µM IBMX) to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of 8-pCPT-2'-O-Me-cAMP-AM to the wells.
-
-
Incubation:
-
For concentration optimization, incubate for a fixed time (e.g., 30 minutes).
-
For time-course optimization, use a fixed, effective concentration and incubate for various durations (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using a compatible plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the 8-pCPT-2'-O-Me-cAMP-AM concentration to determine the EC50.
-
Plot the cAMP concentration against time to determine the optimal incubation time.
-
Visualizations
Caption: Simplified Epac signaling pathway.
Caption: Troubleshooting workflow for high variability.
Caption: General experimental workflow for a cAMP assay.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide: 8-Br-2'-O-Me-cAMP vs. 8-Br-cAMP for Epac Activation
For researchers, scientists, and drug development professionals, the selection of a specific cyclic AMP (cAMP) analog is critical for the precise dissection of cellular signaling pathways. This guide provides a detailed comparison of 8-Br-2'-O-Me-cAMP and 8-Br-cAMP, focusing on their efficacy and selectivity in activating the Exchange protein directly activated by cAMP (Epac), a key mediator of cAMP signaling independent of Protein Kinase A (PKA).
The second messenger cAMP orchestrates a multitude of physiological processes by activating two primary downstream effectors: PKA and Epac. While 8-Bromo-cAMP (8-Br-cAMP) has been widely used as a cell-permeable cAMP analog, it is a potent activator of both PKA and Epac.[1] This lack of selectivity can complicate the interpretation of experimental results. In contrast, 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) has emerged as a valuable tool for specifically investigating Epac-mediated signaling, owing to its preferential activation of Epac over PKA.
Quantitative Comparison of Activator Potency
The following table summarizes the half-maximal effective concentrations (EC50) of 8-Br-cAMP and this compound for the activation of PKA and Epac1. The data clearly demonstrates the enhanced selectivity of this compound for Epac1.
| Compound | PKA Activation (EC50) | Epac1 Activation (EC50) | Selectivity (PKA EC50 / Epac1 EC50) |
| 8-Br-cAMP | ~0.6 µM | ~2.2 µM | ~0.27 |
| This compound | >100 µM (partial agonist) | ~1.3 µM | >77 |
Data sourced from Christensen et al., 2003.
Signaling Pathways
The differential activation of PKA and Epac by these two analogs triggers distinct downstream signaling cascades.
8-Br-cAMP readily activates the PKA pathway, leading to the phosphorylation of a wide range of substrates and the regulation of gene expression via CREB.
This compound preferentially activates the Epac pathway, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. This leads to the activation of various downstream effectors involved in processes such as cell adhesion, secretion, and proliferation.
Experimental Protocols
Epac Activation Assay (Rap1 Pulldown)
This protocol is designed to measure the activation of Epac by quantifying the amount of active, GTP-bound Rap1.
Materials:
-
Cells of interest
-
8-Br-cAMP or this compound
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain) fusion protein coupled to glutathione-agarose beads
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100)
-
2x Laemmli sample buffer
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with either 8-Br-cAMP or this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pulldown: Incubate the cell lysates with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.
-
Elution and Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of GTP-bound Rap1.
PKA Activation Assay (Colorimetric)
This protocol provides a method for quantifying PKA activity in cell lysates.
Materials:
-
Cells of interest
-
8-Br-cAMP or this compound
-
PKA activity assay kit (containing PKA substrate-coated plates, ATP, and detection reagents)
-
Cell lysis buffer (provided with the kit or a compatible buffer)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Epac activation assay and lyse using the provided lysis buffer.
-
Assay Reaction: Add cell lysates to the PKA substrate-coated microplate wells.
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for the time specified in the kit protocol (typically 60-90 minutes).
-
Detection: Add the detection reagents, which usually involve a primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the PKA activity.
Conclusion
The choice between this compound and 8-Br-cAMP is dependent on the specific research question. For studies aiming to elucidate the specific roles of Epac in cellular processes, the high selectivity of this compound makes it the superior choice. Its use minimizes the confounding effects of PKA activation, allowing for a clearer interpretation of Epac-mediated signaling. Conversely, 8-Br-cAMP can be utilized in studies where the combined effects of both PKA and Epac activation are of interest. Researchers should carefully consider the quantitative data and experimental protocols presented in this guide to make an informed decision for their experimental design.
References
A Head-to-Head Comparison of Epac Activators: 8-Br-2'-O-Me-cAMP vs. 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Epac Agonist
In the landscape of cyclic AMP (cAMP) signaling research, the selective activation of Exchange protein directly activated by cAMP (Epac) has become crucial for dissecting its roles independent of Protein Kinase A (PKA). Two of the most widely used Epac-selective agonists are 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) and 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP). This guide provides a comprehensive, data-driven comparison of these two critical research tools to aid in the selection of the most appropriate compound for your experimental needs.
Executive Summary
Both this compound and 8-pCPT-2'-O-Me-cAMP are potent and selective activators of Epac proteins (Epac1 and Epac2). Their selectivity stems from the 2'-O-methyl modification on the ribose ring, which significantly hinders binding to PKA. The primary distinction lies in the substitution at the 8-position of the adenine (B156593) ring, which fine-tunes their affinity and potency for Epac isoforms.
8-pCPT-2'-O-Me-cAMP is generally considered a more potent and widely characterized Epac activator. Extensive experimental data is available for its activation constants for both Epac1 and Epac2, demonstrating a slightly higher affinity for Epac1. In contrast, while This compound is also a specific Epac activator that does not activate PKA, specific activation constants are less frequently reported in the literature, making direct quantitative comparisons challenging. However, it serves as a valuable tool for confirming Epac-mediated effects and for direct comparison with its non-selective counterpart, 8-Br-cAMP, which activates both PKA and Epac.
Quantitative Performance Data
The following tables summarize the available quantitative data for the activation of Epac and PKA by both compounds.
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [1][2] |
| Epac1 | AC50 | 1.8 µM | ||
| Epac2 | AC50 | 3.5 µM | ||
| PKA | EC50 | > 10 µM | [2] | |
| This compound | Epac1 | AC50 | Not explicitly found | |
| Epac2 | AC50 | Not explicitly found | ||
| PKA | Activity | Does not activate | [1] |
Note: While specific AC50 values for this compound were not found in the reviewed literature, it is consistently described as a specific and potent Epac activator. The lack of reported values may reflect its less frequent use in quantitative biochemical assays compared to 8-pCPT-2'-O-Me-cAMP.
Signaling Pathways and Mechanism of Action
Both compounds act as allosteric activators of Epac. Upon binding to the cyclic nucleotide-binding (CNB) domain of Epac, they induce a conformational change that relieves the autoinhibitory interaction of the regulatory region with the catalytic domain. This exposes the guanine (B1146940) nucleotide exchange factor (GEF) domain, allowing it to catalyze the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Epac Activation Assay (GEF Activity)
This assay measures the ability of the compounds to promote the guanine nucleotide exchange activity of Epac on its substrate Rap1.
Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., mant-GDP) pre-loaded onto a truncated, purified Rap1 protein. Upon addition of Epac and an activating cAMP analog, the exchange of mant-GDP for unlabeled GTP or GDP in the reaction buffer leads to a decrease in fluorescence intensity, which can be monitored over time.
Protocol:
-
Reagents: Purified recombinant Epac1 or Epac2, purified Rap1b (amino acids 1-167), mant-GDP, GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Preparation of mant-GDP loaded Rap1: Incubate purified Rap1b with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM. Remove excess nucleotide by gel filtration.
-
Assay Procedure:
-
In a 96-well black plate, add assay buffer containing 100 µM GTP.
-
Add the test compounds (this compound or 8-pCPT-2'-O-Me-cAMP) at various concentrations.
-
Initiate the reaction by adding a mixture of purified Epac (e.g., 100 nM final concentration) and mant-GDP loaded Rap1 (e.g., 200 nM final concentration).
-
Immediately measure the fluorescence decay at an excitation wavelength of 360 nm and an emission wavelength of 440 nm at regular intervals using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence decay corresponds to the GEF activity. Plot the initial rates against the concentration of the agonist and fit the data to a dose-response curve to determine the AC50.
Rap1 Activation Pull-Down Assay
This cell-based assay determines the level of active, GTP-bound Rap1 in response to treatment with Epac activators.
Principle: The Ras-binding domain (RBD) of RalGDS specifically binds to the GTP-bound form of Rap1. A GST-tagged RalGDS-RBD fusion protein immobilized on glutathione-agarose beads is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Serum-starve the cells if necessary, and then treat with desired concentrations of this compound or 8-pCPT-2'-O-Me-cAMP for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitors).
-
Pull-Down:
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the supernatant with GST-RalGDS-RBD beads at 4°C with gentle rotation for 1 hour.
-
Collect the beads by centrifugation and wash three times with lysis buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity and normalize to the total Rap1 in the input lysates.
-
PKA Activity Assay
This assay is crucial to confirm the selectivity of the Epac activators and to ensure that the observed cellular effects are not due to off-target PKA activation.
Principle: A fluorescently labeled peptide substrate for PKA is used. In the presence of active PKA and ATP, the peptide is phosphorylated. The phosphorylation can be detected by various methods, such as a change in fluorescence polarization or by using a phosphospecific antibody.
Protocol (using a fluorescent peptide substrate):
-
Reagents: Purified PKA catalytic subunit, fluorescent PKA substrate (e.g., kemptide (B1673388) labeled with a fluorophore), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, fluorescent PKA substrate, and the test compound (this compound or 8-pCPT-2'-O-Me-cAMP) at various concentrations.
-
Add purified PKA to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal using a plate reader with appropriate filters. The change in fluorescence is proportional to PKA activity.
-
-
Data Analysis: Plot the fluorescence intensity against the agonist concentration to determine the extent of PKA activation.
Conclusion and Recommendations
Both this compound and 8-pCPT-2'-O-Me-cAMP are indispensable tools for studying Epac-mediated signaling.
-
For quantitative studies requiring precise knowledge of activation constants for Epac1 and Epac2, 8-pCPT-2'-O-Me-cAMP is the preferred choice due to the extensive characterization available in the literature. Its high selectivity over PKA is also well-documented.
-
This compound is a reliable alternative for confirming the involvement of Epac in a cellular response. Its established inability to activate PKA makes it a clean tool for qualitative and semi-quantitative experiments. It is particularly useful when comparing Epac-specific effects to the broader effects of non-selective cAMP analogs like 8-Br-cAMP.
Researchers should carefully consider the specific requirements of their experimental design when choosing between these two potent Epac activators. For studies aiming to differentiate between Epac1 and Epac2 signaling, the differential activity of 8-pCPT-2'-O-Me-cAMP on these isoforms should be taken into account. When available, the use of cell-permeable acetoxymethyl (AM) ester versions of these compounds can enhance their efficacy in intact cells.
References
Validating the Selectivity of 8-Br-2'-O-Me-cAMP for Epac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Br-2'-O-Me-cAMP and its closely related analog, 8-pCPT-2'-O-Me-cAMP, as selective activators of Exchange protein directly activated by cAMP (Epac). It offers a detailed analysis of their selectivity for Epac over Protein Kinase A (PKA), supported by quantitative data and detailed experimental protocols for validation.
Understanding the cAMP Signaling Pathway
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes. Its primary downstream effectors are PKA and Epac. While both are activated by cAMP, they often trigger distinct signaling cascades, leading to different physiological outcomes. Therefore, tools that can selectively activate one pathway over the other are invaluable for dissecting cAMP-mediated signaling.
Caption: The cAMP signaling pathway, illustrating the central role of cAMP in activating both PKA and Epac.
Selectivity of cAMP Analogs: Epac vs. PKA
The 2'-O-methylation of the ribose in cAMP analogs, such as this compound and 8-pCPT-2'-O-Me-cAMP, confers significant selectivity for Epac over PKA. This is because the 2'-hydroxyl group is a critical determinant for high-affinity binding to PKA, and its modification reduces the analog's ability to activate this kinase.
Quantitative Comparison of Activator Potency
The following table summarizes the half-maximal effective concentrations (EC50) or activation constants (Ka) for the activation of Epac and PKA by various cAMP analogs. Lower values indicate higher potency.
| Compound | Target | EC50 / Ka (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | [1][2] |
| PKA | >10 | [2] | |
| 8-Br-cAMP | PKA (Phase 1) | 0.000706 | [3] |
| PKA (Phase 2) | 392 | [3] | |
| cAMP | Epac1 | 30 | [1] |
Experimental Validation of Selectivity
To experimentally validate the selectivity of this compound or its analogs, it is crucial to perform assays that measure the activation of both Epac and PKA.
Measuring Epac Activation: Rap1 Activation Assay
Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1. Therefore, measuring the level of active, GTP-bound Rap1 is a direct readout of Epac activity. A common method is a pull-down assay using the RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain), which specifically binds to active Rap1-GTP.
Caption: Workflow for the Rap1 Activation Pull-Down Assay.
Detailed Protocol: Rap1 Pull-Down Activation Assay
This protocol is adapted from commercially available kits.[5][6][7][8][9]
A. Cell Lysis
-
Culture adherent cells to 80-90% confluency in a 10 cm plate. For suspension cells, use approximately 10^7 cells.
-
Treat cells with the desired concentrations of this compound or other compounds for the appropriate time.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 0.5-1 mL of ice-cold 1X Lysis/Assay Buffer containing protease inhibitors.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 10-20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
B. Affinity Precipitation of Active Rap1
-
Aliquot 0.5-1 mg of total protein from each cell lysate into a new microcentrifuge tube. Adjust the volume to 1 mL with 1X Lysis/Assay Buffer.
-
Thoroughly resuspend the RalGDS-RBD agarose bead slurry.
-
Add 20-40 µL of the bead slurry to each lysate sample.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifuging at 5,000-14,000 x g for 10-60 seconds at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads by centrifugation after each wash.
-
After the final wash, carefully remove all supernatant.
C. Western Blot Analysis
-
Resuspend the bead pellet in 20-40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge the samples at 5,000 x g for 10 seconds.
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rap1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Measuring PKA Activation: Phospho-CREB Western Blot and PKA Kinase Activity Assay
PKA activation leads to the phosphorylation of its downstream substrates. A widely used marker for PKA activity is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133.
Caption: Workflows for assessing PKA activity via Western Blot and ELISA.
Detailed Protocol: Western Blot for Phosphorylated CREB
This protocol provides a general guideline for detecting CREB phosphorylation.[10][11][12][13]
-
Prepare cell lysates as described in the Rap1 activation assay protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibody blotting to reduce background.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Detailed Protocol: PKA Kinase Activity Assay (ELISA-based)
This protocol is based on commercially available ELISA kits.[3][14][15][16]
-
Prepare cell lysates or use purified PKA enzyme.
-
Add the samples and PKA standards to the wells of a microplate pre-coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for substrate phosphorylation.
-
Wash the wells to remove ATP and non-adherent substances.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells and add a TMB substrate solution.
-
Incubate until a color develops, then add a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKA activity.
Conclusion
The available data strongly supports the selectivity of 2'-O-methylated cAMP analogs, such as this compound and 8-pCPT-2'-O-Me-cAMP, for Epac over PKA. For rigorous validation in specific experimental systems, it is essential to employ direct assays for both Epac and PKA activation. The detailed protocols provided in this guide offer a robust framework for researchers to confidently assess the selectivity of these valuable pharmacological tools, thereby enabling a more precise dissection of cAMP signaling pathways.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. mybiosource.com [mybiosource.com]
- 15. abcam.com [abcam.com]
- 16. ELISA 操作步骤 [sigmaaldrich.com]
A Comparative Guide to Epac Activators: 8-Br-2'-O-Me-cAMP and Beyond
For Researchers, Scientists, and Drug Development Professionals
Exchange proteins directly activated by cAMP (Epac) have emerged as crucial mediators of cAMP signaling, operating independently of the canonical Protein Kinase A (PKA) pathway. Their involvement in a myriad of cellular processes, including cell adhesion, insulin (B600854) secretion, and cardiac function, has positioned them as attractive therapeutic targets. Consequently, a range of pharmacological tools to selectively activate Epac proteins has been developed. This guide provides an objective comparison of the widely used Epac activator, 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP), with other prominent Epac activators, supported by experimental data and detailed protocols.
Performance Comparison of Epac Activators
The efficacy and selectivity of Epac activators are paramount for robust and reproducible experimental outcomes. The following table summarizes the key quantitative parameters for this compound and two other commonly used Epac activators: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP, also known as 007) and Sp-8-Benzylthioadenosine-3',5'-cyclic monophosphorothioate (S-220). The data is primarily derived from in vitro Rap1 activation assays, a standard method to quantify Epac activity.
| Activator | Target Epac Isoform(s) | AC50 for Epac1 (µM) | AC50 for Epac2 (µM) | Relative Maximal Activity (kmax) for Epac1 | Relative Maximal Activity (kmax) for Epac2 | Selectivity over PKA | Cell Permeability |
| This compound | Epac1 and Epac2 | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies | Specific for Epac, does not activate PKA.[1] | Moderate; AM ester version available for improved permeability.[2] |
| 8-pCPT-2'-O-Me-cAMP (007) | Epac1 > Epac2 | 1.8 | 3.5 | 3.3 | 0.8 | High | Moderate; AM ester version (007-AM) widely used for enhanced cell permeability. |
| Sp-8-BnT-cAMPS (S-220) | Epac2 >> Epac1 | 13 | 0.1 | Not specified | 7.7 | High | Good |
Note: AC50 (half-maximal activation concentration) values indicate the potency of the activator, with lower values signifying higher potency. The relative maximal activity (kmax) is normalized to the maximal activation achieved by the endogenous ligand, cAMP. Data for 8-pCPT-2'-O-Me-cAMP and S-220 are from a comparative study by Schwede et al., 2015, ensuring consistency. While this compound is established as a specific Epac activator, direct comparative quantitative data (AC50, kmax) from the same study is not available.
Signaling Pathways and Experimental Workflows
To understand the context in which these activators are used, it is essential to visualize the Epac signaling pathway and the experimental workflows designed to measure its activation.
Epac Signaling Pathway
Upon binding of an agonist to a G-protein coupled receptor (GPCR), adenylyl cyclase (AC) is activated, leading to the production of cyclic AMP (cAMP). cAMP then directly binds to and activates Epac, causing a conformational change that promotes the exchange of GDP for GTP on the small GTPase Rap1. Activated Rap1-GTP then engages various downstream effectors to elicit cellular responses.
References
A Head-to-Head Comparison: The Specificity of 8-Br-2'-O-Me-cAMP versus Forskolin in cAMP Signaling Research
For researchers navigating the complexities of cyclic AMP (cAMP) signaling pathways, the choice of chemical tools is paramount to the accuracy and interpretation of experimental results. This guide provides a detailed comparison of two widely used modulators of cAMP signaling: 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) and forskolin (B1673556). While both compounds are instrumental in elevating cAMP-mediated responses, their mechanisms of action and specificity profiles differ significantly, making them suitable for distinct experimental questions.
The second messenger cAMP governs a vast array of physiological processes by acting through two main downstream effector families: protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). Distinguishing the individual contributions of these two pathways is a common challenge in cellular biology. This guide will objectively compare this compound and forskolin, presenting their core functionalities, off-target effects, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Delineating the Mechanisms: A Tale of Two Activators
Forskolin, a naturally occurring diterpene isolated from the plant Coleus forskohlii, functions as a direct activator of adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP.[1][2] By binding to the catalytic subunit of AC, forskolin leads to a rapid and robust increase in intracellular cAMP levels. This global elevation in cAMP subsequently activates all downstream effectors, including both PKA and Epac.
In stark contrast, this compound is a synthetic analog of cAMP that has been engineered for specificity. It acts as a selective activator of Epac proteins (Epac1 and Epac2), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs), while having no effect on PKA activation.[3] This remarkable specificity is conferred by the 2'-O-methyl modification on the ribose ring, which allows it to bind to and activate Epac without engaging the cAMP-binding sites on PKA. This makes this compound an invaluable tool for dissecting the specific roles of Epac in cellular processes.
To circumvent issues with cell permeability, a membrane-permeant pro-drug version, this compound-AM, is also available. This acetoxymethyl ester form readily crosses the plasma membrane and is subsequently cleaved by intracellular esterases to release the active this compound.[4]
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct points of intervention for forskolin and this compound within the canonical cAMP signaling cascade.
References
Unveiling the Selectivity of 8-Br-2'-O-Me-cAMP: A Comparative Guide to its Cross-Reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount. This guide provides a detailed comparison of 8-Br-2'-O-Me-cAMP, a widely used cyclic AMP (cAMP) analog, and its cross-reactivity with other key signaling pathways. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as a critical resource for designing precise experiments and interpreting results in the complex landscape of cell signaling.
8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) has emerged as a valuable tool for dissecting the intricate roles of the Exchange protein directly activated by cAMP (Epac). Its utility, however, is contingent on its selectivity and minimal engagement of other cAMP-activated pathways, most notably Protein Kinase A (PKA). This guide examines the experimental evidence that defines the selectivity profile of this important chemical probe.
Quantitative Comparison of Activator Potency
The selectivity of this compound is best understood by comparing its activation constants (Kₐ) or half-maximal effective concentrations (EC₅₀) for its primary target, Epac, versus other potential off-targets like PKA and Protein Kinase G (PKG). The data presented below is a compilation from multiple studies, highlighting the significant selectivity of 2'-O-methylated cAMP analogs for Epac.
| Compound | Target Protein | Activation Constant (Kₐ) / EC₅₀ (µM) | Selectivity Ratio (PKA/Epac) |
| 8-pCPT-2'-O-Me-cAMP * | Epac1 | 2.2[1] | ~100-fold vs PKA |
| cAMP | Epac1 | 30[1] | 1 |
| 2'-O-Alkyl-cAMP analogs | Epac | Significantly higher affinity than cAMP | 10-100 fold increase vs PKA[2] |
| This compound | PKA | Weak activator/Not significantly affected[3] | High |
| 8-Br-cAMP | PKA & Epac | Activates both[3] | Low |
Note: 8-pCPT-2'-O-Me-cAMP is a closely related and more extensively characterized analog, often used to infer the properties of this compound. The key modification for Epac selectivity, the 2'-O-methyl group, is present in both.
The data clearly demonstrates that the 2'-O-methyl modification on the ribose ring of the cAMP molecule is a key determinant of its selectivity for Epac over PKA[2][4]. While the parent compound, 8-Br-cAMP, activates both PKA and Epac, the addition of the 2'-O-methyl group in this compound renders it a highly selective Epac activator, with minimal to no activation of PKA at concentrations typically used to stimulate Epac[3]. There is currently a lack of significant evidence suggesting cross-reactivity of this compound with the cGMP-dependent protein kinase (PKG) pathway.
Signaling Pathway Diagrams
To visually represent the interactions of this compound, the following diagrams illustrate its primary signaling pathway and the potential for cross-reactivity.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Epac-specific cAMP analogs
A Head-to-Head Comparison of Epac-Specific cAMP Analogs
In the study of cellular signaling, the second messenger cyclic adenosine (B11128) monophosphate (cAMP) is known to mediate a vast array of physiological processes. Its effects are primarily transduced through two ubiquitously expressed intracellular receptors: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). To dissect the distinct roles of these two pathways, researchers rely on specific pharmacological tools. The development of Epac-selective cAMP analogs (ESCAs) has been a significant breakthrough, enabling the targeted activation of Epac without cross-activating PKA.[1][2]
This guide provides a head-to-head comparison of the most widely used Epac-specific cAMP analogs, presenting quantitative data on their performance, detailed experimental protocols for their characterization, and a visualization of the Epac signaling pathway.
The cAMP/Epac Signaling Pathway
The binding of cAMP to the regulatory region of Epac induces a conformational change, which relieves autoinhibition and activates its guanine (B1146940) nucleotide exchange factor (GEF) activity.[3] Activated Epac then catalyzes the exchange of GDP for GTP on the small G-protein Rap1, leading to the activation of downstream effector pathways that control processes such as cell adhesion, exocytosis, and gene expression.[4][5]
Caption: The Epac signaling pathway.
Key Epac-Specific cAMP Analogs
The cornerstone of Epac-specific analogs is a 2'-O-methyl substitution on the ribose of cAMP. This modification significantly reduces the analog's ability to activate PKA, while preserving its affinity for Epac.[1][2] Further modifications, such as an 8-(p-Chlorophenylthio) (pCPT) group, enhance the potency of these analogs for Epac activation.[2]
-
8-pCPT-2'-O-Me-cAMP ('007') : This is the most widely used Epac-selective agonist. It is a potent activator of both Epac1 and Epac2 and displays high selectivity over PKA.[1][2] While effective in biochemical assays, its polarity can limit its permeability across the membranes of living cells.
-
8-pCPT-2'-O-Me-cAMP-AM ('007-AM') : To improve cell permeability, an acetoxymethyl (AM) ester group is added to the phosphate (B84403) moiety of '007'.[6][7] This modification masks the negative charge, allowing the compound to readily cross cell membranes.[6] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule.[6] This "pro-drug" approach makes '007-AM' significantly more potent in cell-based assays.
Quantitative Performance Comparison
The half-maximal effective concentration (EC50) is a common measure of a drug's potency, representing the concentration required to elicit 50% of the maximal response.[8] A lower EC50 value indicates higher potency.[8] The data below summarizes the reported EC50 values for key cAMP analogs in activating Epac and PKA, highlighting the selectivity of the Epac-specific compounds.
| Compound | Target | Assay Type | EC50 / AC50 (µM) | Selectivity (vs. PKA) | Reference(s) |
| cAMP | Epac1 | Rap1 Activation | 30.0 | - | [5] |
| Epac1 | GEF Activity | 50.0 | - | [9] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Rap1 Activation | 2.2 | High | [5] |
| Epac1 | GEF Activity | 1.8 | High | [9] | |
| Epac | FRET (CAMYEL sensor) | 0.5 | High | [10] | |
| PKA | In vitro kinase assay | >100 | - | [2] | |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac1 | Cellular Rap1 Activation | ~0.1 (effective conc.) | High | |
| N⁶-Phenyl-cAMP | Epac | FRET (CAMYEL sensor) | 15.0 | PKA-selective | [10] |
| PKA | - | Full activator | - | [11] |
Experimental Protocols
Rap1 Activation Pulldown Assay
This assay measures the amount of active, GTP-bound Rap1, which is the direct downstream target of Epac's GEF activity.
Caption: Workflow for Rap1 Activation Assay.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with Epac analogs (e.g., 1-100 µM 8-pCPT-2'-O-Me-cAMP or 0.1-10 µM 8-pCPT-2'-O-Me-cAMP-AM) for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing detergents (e.g., Triton X-100) and protease inhibitors. The buffer should also include MgCl₂ to maintain the nucleotide binding state of GTPases.
-
Incubation: Clarify the cell lysates by centrifugation. Incubate the supernatant with a fusion protein of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of RalGDS (GST-RalGDS-RBD) coupled to glutathione-agarose beads. The RalGDS-RBD specifically binds to the GTP-bound, active form of Rap1.[12]
-
Pulldown and Wash: Pellet the beads by centrifugation, aspirate the supernatant, and wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody. A sample of the total cell lysate should be run in parallel to determine the total amount of Rap1 protein. The intensity of the band in the pulldown sample relative to the total lysate indicates the level of Rap1 activation.[13]
FRET-Based Epac Activation Assay in Live Cells
This method utilizes Förster Resonance Energy Transfer (FRET) to monitor the conformational change of Epac upon cAMP binding in real-time within living cells. A common sensor consists of Epac sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[14]
Methodology:
-
Sensor Expression: Transfect cells with a plasmid encoding a FRET-based Epac sensor (e.g., CFP-Epac-YFP). Allow 24-48 hours for protein expression.
-
Imaging Setup: Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging. Mount the dish on an inverted microscope equipped for FRET imaging.
-
Baseline Measurement: Excite the donor fluorophore (CFP) with a ~440 nm light source and measure the emission from both CFP (~480 nm) and the acceptor YFP (~535 nm). In the absence of cAMP, Epac is in a "closed" conformation, bringing CFP and YFP into close proximity and resulting in high FRET (high YFP emission, low CFP emission).
-
Stimulation: Perfuse the cells with a buffer containing the Epac-specific cAMP analog. The binding of the analog causes a conformational change in the Epac sensor, separating CFP and YFP.[14]
-
Data Acquisition: Continuously record the CFP and YFP emission intensities. The activation of Epac is observed as a rapid decrease in the YFP/CFP emission ratio, indicating a loss of FRET.[14]
-
Analysis: Plot the YFP/CFP emission ratio over time. To determine the EC50, perform a dose-response experiment with varying concentrations of the analog and fit the data to a sigmoidal curve.[10]
References
- 1. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-pCPT-2-O-Me-cAMP-AM (4853) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Discovery of Small Molecules Targeting Exchange Proteins Directly Activated by cAMP (EPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of EPAC1/2 is essential for osteoclast formation by modulating NFκB nuclear translocation and actin cytoskeleton rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
Unveiling the Selectivity of 8-Br-2'-O-Me-cAMP for Epac1 over Epac2
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of molecular probes is paramount for dissecting cellular signaling pathways. This guide provides a comprehensive comparison of the selectivity of the cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-Bromo-2'-O-methyl-cAMP (8-Br-2'-O-Me-cAMP), for the Exchange protein directly activated by cAMP 1 (Epac1) versus its isoform, Epac2.
While direct comparative quantitative data for this compound is limited in the readily available literature, extensive research on the closely related and structurally similar compound, 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), provides strong evidence for a preferential activation of Epac1. The 2'-O-methyl modification on the ribose ring is a key determinant for this selectivity, conferring a higher affinity for Epac proteins over Protein Kinase A (PKA).
Quantitative Analysis: Epac1 vs. Epac2 Activation
Data for the widely used Epac activator, 8-pCPT-2'-O-Me-cAMP, which shares the critical 2'-O-methyl modification with this compound, demonstrates a clear preference for Epac1. In vitro Rap1 activation assays have shown that 8-pCPT-2'-O-Me-cAMP activates Epac1 with a half-maximal effective concentration (EC50) of approximately 2.2 µM.[1] While a direct EC50 value for Epac2 with this specific analog is not consistently reported in comparative studies, the literature suggests a stronger effect of this class of compounds on Epac1 activation.[2]
For the related compound, 8-Br-cAMP, which lacks the 2'-O-methyl group, it is known to activate both PKA and Epac, highlighting the crucial role of the 2'-O-methyl substitution in conferring Epac selectivity.[3]
Table 1: Comparative Activation of Epac Isoforms by 2'-O-Me-cAMP Analogs
| Compound | Target | EC50 / AC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | ~2.2 µM | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac2 | Weaker activation than Epac1 | [2] |
| 8-Br-cAMP | Epac & PKA | Activates both | [3] |
Epac Signaling Pathways
Epac proteins, upon activation by cAMP or its analogs, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. This activation triggers a cascade of downstream signaling events that are distinct from the canonical PKA pathway. Both Epac1 and Epac2 can activate Rap, leading to the regulation of various cellular processes, including cell adhesion, proliferation, and differentiation. However, the two isoforms can have distinct downstream effects, often due to their different subcellular localizations and protein-protein interaction partners.
Caption: General Epac signaling pathway activated by cAMP or its analogs.
Experimental Protocols for Determining Epac Selectivity
The selectivity of compounds like this compound for Epac1 versus Epac2 is typically determined using a variety of in vitro and cell-based assays.
Rap1 Activation Assay
This is a common biochemical assay to measure the GEF activity of Epac proteins.
-
Principle: Activated Epac catalyzes the exchange of GDP for GTP on Rap1. The amount of GTP-bound (active) Rap1 is then quantified.
-
Methodology:
-
Recombinant Epac1 or Epac2 is incubated with recombinant Rap1.
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of a non-hydrolyzable GTP analog, such as GTPγS.
-
The amount of GTPγS-bound Rap1 is measured, often using a pull-down assay with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, followed by Western blotting for Rap1.
-
EC50 values are calculated from the dose-response curves.
-
Caption: Workflow for a Rap1 activation assay.
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors
Cell-based assays using FRET biosensors provide a dynamic readout of Epac activation in living cells.
-
Principle: FRET-based Epac biosensors consist of Epac flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Upon binding of a cAMP analog, Epac undergoes a conformational change, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency.
-
Methodology:
-
Cells are transfected with a plasmid encoding the FRET-based Epac1 or Epac2 biosensor.
-
The cells are then stimulated with varying concentrations of the test compound.
-
Changes in the FRET ratio (e.g., YFP/CFP emission) are monitored over time using fluorescence microscopy.
-
Dose-response curves are generated to determine the EC50 of the compound for each Epac isoform.
-
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 8-Br-2'-O-Me-cAMP: A Comparative Literature Review for Researchers
A deep dive into the experimental evidence supporting the use of 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP) as a selective activator of Exchange protein activated by cyclic AMP (Epac). This guide provides a comparative analysis of its efficacy against other cAMP analogs, detailed experimental protocols, and a clear visualization of its signaling pathway.
Introduction
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a myriad of physiological processes. Its classical effects are mediated through the activation of Protein Kinase A (PKA). However, the discovery of Exchange protein activated by cyclic AMP (Epac) has unveiled a parallel, PKA-independent signaling axis. To dissect these distinct pathways, researchers rely on selective pharmacological tools. This compound has emerged as a valuable compound for specifically activating Epac, thereby enabling the investigation of its unique downstream effects. This guide provides a comprehensive review of the efficacy of this compound, comparing its performance with other relevant cAMP analogs based on available experimental data.
Mechanism of Action: Selective Activation of Epac
This compound is a chemically modified analog of cAMP. The substitutions at the 8th bromine and the 2'-O-methyl positions on the ribose sugar are critical for its selectivity. These modifications hinder its ability to bind to and activate PKA, while preserving its affinity for the cyclic nucleotide-binding domain of Epac.[1] This selectivity makes it an invaluable tool for isolating and studying Epac-mediated signaling events. In contrast, the parent compound, 8-Br-cAMP, activates both PKA and Epac, making it unsuitable for dissecting the specific contributions of each pathway.[1]
Comparative Efficacy of cAMP Analogs
The efficacy of cAMP analogs in activating their target proteins is a crucial factor for researchers. While direct quantitative comparisons for this compound are not as extensively documented as for some of its counterparts, we can infer its relative potency by examining data from closely related compounds and their effects on downstream signaling events.
| Compound | Target(s) | Reported EC50 (Epac1 Activation) | Key Characteristics |
| This compound | Epac | Not explicitly reported | Specific Epac activator, does not activate PKA.[1] |
| 8-pCPT-2'-O-Me-cAMP | Epac | 2.2 µM, 1.8 µM [2][3] | Highly potent and selective Epac activator. |
| 8-Br-cAMP | PKA and Epac | Not applicable for selective activation | Non-selective activator of both PKA and Epac.[1] |
| cAMP (endogenous) | PKA and Epac | 30 µM[2] | Natural endogenous activator. |
Table 1: Comparison of cAMP Analogs. This table summarizes the key characteristics and reported efficacy of this compound and other relevant cAMP analogs.
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the direct binding to and activation of Epac. Activated Epac then functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. This leads to the exchange of GDP for GTP on Rap proteins, converting them into their active, GTP-bound state. Activated Rap proteins can then engage a variety of downstream effectors, leading to diverse cellular responses such as enhanced integrin-mediated cell adhesion, regulation of ion channels, and modulation of exocytosis.
Figure 1: this compound Signaling Pathway. This diagram illustrates the activation of Epac by this compound, leading to the activation of Rap GTPases and subsequent downstream signaling.
Experimental Protocols
To facilitate the practical application of this compound in research, this section provides detailed methodologies for key experiments commonly used to assess its efficacy.
Rap1 Activation Assay
This assay is a cornerstone for determining the activation of Epac, as Rap1 is its direct downstream target.
Objective: To measure the levels of active, GTP-bound Rap1 in response to stimulation with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of Ral guanine nucleotide dissociation stimulator) beads
-
Wash buffer (e.g., Lysis buffer without detergents)
-
SDS-PAGE reagents
-
Anti-Rap1 antibody
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free medium for 2-4 hours before treatment. Treat cells with desired concentrations of this compound for the specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Pull-down Assay: Incubate the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rap1.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against Rap1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
Figure 2: Rap1 Activation Assay Workflow. This flowchart outlines the key steps involved in measuring the activation of Rap1 following cell stimulation.
Intracellular Calcium Measurement
Epac activation has been shown to induce the release of calcium from intracellular stores in various cell types.[2]
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Acclimatization: Allow the cells to acclimatize in HBSS at room temperature or 37°C for 15-30 minutes.
-
Baseline Measurement: Record the baseline fluorescence for a short period before adding the stimulus.
-
Stimulation and Measurement: Add this compound at the desired concentration and continuously record the fluorescence signal for several minutes to capture the calcium transient.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated to determine the [Ca2+]i.
Figure 3: Intracellular Calcium Measurement Workflow. A simplified workflow for measuring changes in intracellular calcium concentration using fluorescent dyes.
Conclusion
This compound is a potent and selective tool for the activation of Epac, enabling researchers to explore the PKA-independent branches of cAMP signaling. While direct quantitative efficacy data for this specific compound is less abundant in the literature compared to its analog 8-pCPT-2'-O-Me-cAMP, the available information strongly supports its utility in specifically targeting the Epac-Rap pathway. By employing the experimental protocols outlined in this guide, researchers can effectively investigate the diverse cellular functions regulated by this important signaling cascade. The continued use of selective activators like this compound will undoubtedly lead to a deeper understanding of the complex and multifaceted roles of cAMP in health and disease.
References
Benchmarking 8-Br-2'-O-Me-cAMP: A Comparative Guide to Novel Epac Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the established Epac (Exchange protein directly activated by cAMP) modulator, 8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-Br-2'-O-Me-cAMP), against a panel of novel Epac agonists and inhibitors. The data presented herein is curated from multiple studies to facilitate an objective comparison of the performance and selectivity of these compounds. This guide is intended to assist researchers in selecting the most appropriate chemical tools for investigating Epac signaling pathways and for the development of novel therapeutics targeting Epac proteins.
Introduction to Epac and its Modulators
Epac proteins, comprising Epac1 and Epac2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They function as key intracellular sensors for the second messenger cyclic AMP (cAMP), operating independently of the well-known cAMP effector, Protein Kinase A (PKA). This distinct signaling pathway has implicated Epac in a multitude of cellular processes, including cell adhesion, secretion, proliferation, and apoptosis, making it an attractive target for therapeutic intervention in various diseases.
The development of specific Epac modulators has been crucial for dissecting its physiological roles. This compound is a well-established selective activator of Epac, exhibiting minimal activation of PKA. However, a newer generation of modulators, including the potent agonist 8-pCPT-2'-O-Me-cAMP (often referred to as '007'), and a range of specific inhibitors, have since been developed. This guide provides a quantitative comparison of these compounds to aid in experimental design and interpretation.
Quantitative Comparison of Epac Modulators
The following tables summarize the potency and efficacy of various Epac modulators, as determined by in vitro and cell-based assays. Data is presented for both Epac1 and Epac2 isoforms where available. It is important to note that absolute values may vary between different studies and experimental conditions.
Table 1: Comparison of Epac Activators
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| This compound | Epac | Rap1 Activation | EC50 | ~50 | [1] |
| 8-pCPT-2'-O-Me-cAMP ('007') | Epac1 | Rap1 Activation | EC50 | 2.2 | [2] |
| Epac1 | Rap1 Activation | AC50 | 1.8 | [3][4] | |
| Epac2 | Rap1 Activation | AC50 | 3.5 | [3] | |
| cAMP (endogenous agonist) | Epac1 | Rap1 Activation | EC50 | 30 | [2] |
Table 2: Comparison of Epac Inhibitors
| Compound | Target(s) | Assay Type | Parameter | Value (µM) | Reference |
| ESI-05 | Epac2 selective | GEF Assay | IC50 | 0.43 - 0.5 | [5][6] |
| ESI-07 | Epac2 selective | GEF Assay | IC50 | 0.7 | [5] |
| ESI-09 | Epac1/Epac2 | GEF Assay | IC50 (Epac1) | 3.2 | [7] |
| GEF Assay | IC50 (Epac2) | 1.4 | [7] | ||
| CE3F4 (racemic) | Epac1 > Epac2 | GEF Assay | IC50 (Epac1) | ~4.2 | [6] |
| GEF Assay | IC50 (Epac2) | ~44 | [6] | ||
| (R)-CE3F4 | Epac1 selective | GEF Assay | - | 10-fold selective for Epac1 over Epac2 | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the Epac signaling pathway and a typical experimental workflow for screening Epac modulators.
Figure 1. Simplified Epac signaling pathway.
Figure 2. General workflow for screening Epac modulators.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Rap1 Activation (Pull-Down) Assay
This assay measures the amount of active, GTP-bound Rap1 in cell lysates, which is an indicator of Epac activity.
Materials:
-
Cells of interest
-
Epac modulator (e.g., this compound)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat cells with the desired Epac modulator for the appropriate time.
-
Lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate the supernatant with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation to pull down GTP-Rap1.[8]
-
Wash the beads three times with ice-cold wash buffer.[8]
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. The intensity of the band corresponds to the amount of active Rap1.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay directly measures the GEF activity of Epac by monitoring the exchange of a fluorescent GDP analog (e.g., Mant-GDP) for non-fluorescent GTP on Rap1.[9][10]
Materials:
-
Purified recombinant Epac protein
-
Purified recombinant Rap1 protein
-
Mant-GDP (N-Methylanthraniloyl-GDP)
-
GTP solution
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Load Rap1 with Mant-GDP by incubating them together in a low-magnesium buffer containing EDTA.[9]
-
Remove excess unbound Mant-GDP using a size-exclusion column.
-
In a 96-well plate, combine the assay buffer, Mant-GDP-loaded Rap1, and the Epac modulator to be tested.
-
Initiate the reaction by adding an excess of non-fluorescent GTP.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm for Mant).
-
The rate of fluorescence decay is proportional to the GEF activity of Epac. Calculate initial rates and plot against modulator concentration to determine EC50 or IC50 values.
CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET Assay
This is a cell-based assay that utilizes a genetically encoded biosensor to measure changes in intracellular cAMP levels in real-time. The CAMYEL sensor consists of Epac flanked by a bioluminescent donor (Renilla luciferase, RLuc) and a fluorescent acceptor (Yellow Fluorescent Protein, YFP). Binding of cAMP to Epac induces a conformational change that decreases the Bioluminescence Resonance Energy Transfer (BRET) between RLuc and YFP.[11][12]
Materials:
-
Host cells (e.g., HEK293)
-
CAMYEL biosensor expression vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Coelenterazine (B1669285) h (RLuc substrate)
-
Epac modulators
-
96-well white, clear-bottom microplate
-
BRET-compatible plate reader
Procedure:
-
Transfect the host cells with the CAMYEL biosensor plasmid and plate them in a 96-well plate.
-
Allow the cells to express the sensor for 24-48 hours.
-
On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Add the Epac modulators at various concentrations to the wells.
-
Add the RLuc substrate, coelenterazine h, to all wells.
-
Immediately measure the light emission at the donor (e.g., ~475 nm) and acceptor (e.g., ~535 nm) wavelengths using a BRET-compatible plate reader.[11]
-
Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates an increase in intracellular cAMP and activation of the Epac sensor.
-
Plot the change in BRET ratio against the modulator concentration to determine EC50 or IC50 values.
Conclusion
The selection of an appropriate Epac modulator is critical for the accurate investigation of Epac-mediated signaling. While this compound remains a useful tool for specific Epac activation, this guide highlights the availability of more potent and isoform-selective compounds. For instance, 8-pCPT-2'-O-Me-cAMP ('007') demonstrates significantly higher potency in activating Epac1 compared to both cAMP and this compound.[1][2][3][4] Furthermore, the development of specific inhibitors such as ESI-05 for Epac2 and (R)-CE3F4 for Epac1 allows for the precise dissection of the roles of individual Epac isoforms.[5][6] The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of these and other novel modulators on Epac activity in their specific systems. Careful consideration of the data presented here will empower researchers to make informed decisions in the selection of chemical probes for their studies on Epac biology and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. dst.defence.gov.au [dst.defence.gov.au]
Safety Operating Guide
Proper Disposal Procedures for 8-Br-2'-O-Me-cAMP
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the disposal of 8-Br-2'-O-Me-cAMP (8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate), a specific activator of the exchange protein activated by cyclic AMP (Epac).[1]
Summary of Safety Information
The following table summarizes key safety information based on the SDS for the analogous compound, 8-Br-cAMP.[2]
| Parameter | Information | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate lab clothing are recommended to prevent skin and eye contact. A particle filter respirator may be used if dust is generated. | [2] |
| Handling | Ensure adequate ventilation. Avoid dust formation. | [2] |
| Storage | Store in a freezer under an inert atmosphere. Keep the container tightly closed in a dry, well-ventilated place and protect from moisture. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Environmental Precautions | Should not be released into the environment. | [2] |
Step-by-Step Disposal Protocol
The following protocol provides a general guideline for the disposal of this compound. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
-
Consult Local EHS Guidelines: Before beginning any disposal process, contact your institution's EHS office to obtain specific procedures for non-hazardous chemical waste.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Contain the Waste:
-
Solid Waste: Carefully sweep up any solid this compound powder, avoiding the creation of dust.[2] Place the collected powder into a clearly labeled, sealable container designated for chemical waste.
-
Contaminated Materials: Any materials used to handle the compound (e.g., weigh boats, contaminated pipette tips, gloves) should also be placed in the designated chemical waste container.
-
-
Label the Waste Container: Clearly label the waste container with the full chemical name: "8-Bromo-2'-O-methyladenosine-3',5'-cyclic monophosphate" and indicate that it is non-hazardous waste.
-
Store for Pickup: Store the sealed waste container in a designated, secure area for chemical waste pickup, following your institution's procedures.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as required by your institution.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound
This compound is a specific activator of the Exchange protein directly activated by cAMP (Epac), also known as cAMP-GEF. Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound is highly selective for Epac.[1] This selectivity makes it a valuable tool for studying Epac-mediated signaling pathways in isolation. The activation of Epac by this compound leads to the activation of the small G-protein Rap1, which in turn modulates various downstream cellular processes.
Caption: Simplified signaling pathway of this compound via Epac activation.
References
Essential Safety and Handling of 8-Br-2'-O-Me-cAMP: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing 8-Br-2'-O-Me-cAMP, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this important signaling molecule analog.
While this compound is a valuable tool for studying cAMP-activated exchange factors (Epac) without activating PKA, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.[1][2] Although a specific Safety Data Sheet (SDS) for this compound was not found during this search, information from the SDS of a closely related compound, 8-pCPT-2′-O-Me-cAMP, suggests that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[3] Nevertheless, adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE) Summary
A summary of recommended personal protective equipment when handling this compound is provided in the table below. These recommendations are based on general laboratory safety standards and information available for analogous compounds.
| PPE Category | Specification | Purpose |
| Eye and Face | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not generally required under normal handling conditions. | May be necessary if there is a risk of generating dust or aerosols. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for the safe handling of this compound, from initial preparation to final disposal.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate any potential harm.
Emergency Response Decision Tree
Caption: A decision-making diagram for responding to spills or personnel exposure involving this compound.
Detailed Emergency Protocols:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the chemical in accordance with federal, state, and local regulations. It is generally recommended to consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, sealed waste container. This container should be clearly labeled and disposed of as chemical waste according to institutional protocols.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled waste container for chemical waste disposal. Avoid pouring solutions down the drain unless explicitly permitted by your institution's EHS guidelines for this specific compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
